molecular formula C5H8N4 B1377259 6-(Aminomethyl)pyrimidin-4-amine CAS No. 933735-24-1

6-(Aminomethyl)pyrimidin-4-amine

Cat. No.: B1377259
CAS No.: 933735-24-1
M. Wt: 124.14 g/mol
InChI Key: HPZBMZFZIAACAU-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H8N4 and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Aminomethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Aminomethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZBMZFZIAACAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744279
Record name 6-(Aminomethyl)pyrimidin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933735-24-1
Record name 6-(Aminomethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

6-(Aminomethyl)pyrimidin-4-amine: Physicochemical Properties, Chemoselective Reactivity, and Applications in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and targeted therapeutics, 6-(Aminomethyl)pyrimidin-4-amine (CAS: 933735-24-1; Dihydrochloride CAS: 1523618-18-9) has emerged as a highly versatile pharmacophore [1]. Characterized by a pyrimidine core substituted with an exocyclic amino group at the 4-position and a primary aliphatic amine at the 6-position, this compound offers unique topological and electronic properties.

This technical guide provides an authoritative analysis of its physicochemical profile, elucidates the mechanistic basis of its chemoselective reactivity, and details validated experimental protocols for its synthesis and functionalization. Furthermore, we explore its critical role as a hinge-binding motif in the design of kinase inhibitors (e.g., JAK, Aurora, and BTK inhibitors) [2].

Physicochemical Profiling and Structural Topology

Understanding the physicochemical parameters of 6-(Aminomethyl)pyrimidin-4-amine is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule features two distinct nitrogen-containing functional groups with vastly different electronic environments.

Quantitative Data Summary

The following table summarizes the computed and experimentally derived physicochemical properties of the free base [1, 3].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C 5​ H 8​ N 4​ Low molecular weight (Fragment-like).
Molecular Weight 124.14 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Topological Polar Surface Area (TPSA) 78.0 ŲHigh polarity; requires salt formation (e.g., HCl) for stable storage.
LogP (Predicted) -0.5 to 0.6Hydrophilic nature; excellent aqueous solubility.
pKa 1​ (Aliphatic Amine) ~9.5 – 10.0Protonated at physiological pH; highly nucleophilic.
pKa 2​ (Pyrimidine/4-NH 2​ ) ~3.5 – 4.5Poorly nucleophilic due to resonance delocalization.
Hydrogen Bond Donors 4Strong potential for kinase hinge-region binding.
Hydrogen Bond Acceptors 4Facilitates extensive solvent/target interaction networks.
Electronic Properties and Causality of Reactivity

The profound difference in reactivity between the two amine groups is rooted in their electronic coupling to the pyrimidine ring:

  • The 4-Amino Group (Exocyclic Aromatic Amine): The lone pair of electrons on this nitrogen is delocalized into the electron-deficient π -system of the pyrimidine ring. This resonance stabilization significantly reduces its basicity and nucleophilicity.

  • The 6-Aminomethyl Group (Aliphatic Amine): The methylene (-CH 2​ -) bridge insulates the primary amine from the aromatic π -system. Consequently, the lone pair remains localized, rendering this nitrogen highly basic and strongly nucleophilic.

Strategic Advantage: This electronic dichotomy allows chemists to perform chemoselective functionalization (e.g., acylation, alkylation, or reductive amination) exclusively at the 6-aminomethyl position without the need for complex protecting-group strategies.

Synthesis Workflows and Chemoselective Protocols

To ensure self-validating and reproducible results, the following protocols detail the synthesis of the dihydrochloride salt and its subsequent chemoselective modification.

Protocol 1: Synthesis of 6-(Aminomethyl)pyrimidin-4-amine Dihydrochloride

The most robust route to this compound is the catalytic reduction of 4-amino-6-cyanopyrimidine. Conducting the reduction in the presence of hydrochloric acid prevents the formation of secondary amine byproducts (dimerization) and directly yields the stable dihydrochloride salt [4].

Reagents:

  • 4-Amino-6-cyanopyrimidine (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)

  • Methanol (Solvent)

  • Concentrated HCl (2.5 equiv)

  • Hydrogen gas (H 2​ )

Step-by-Step Methodology:

  • Preparation: Suspend 4-amino-6-cyanopyrimidine in methanol in a high-pressure hydrogenation vessel.

  • Acidification: Slowly add concentrated HCl to the suspension. Causality: The acidic environment immediately protonates the newly formed primary amine during reduction, preventing it from attacking unreacted imine intermediates, thereby suppressing dimer formation.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere to prevent ignition.

  • Reaction: Purge the vessel with H 2​ gas and pressurize to 40-50 psi. Stir vigorously at room temperature for 12-18 hours.

  • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the nitrile peak and the appearance of the m/z 125 [M+H] + peak indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.

  • Isolation: Concentrate the filtrate in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride as an off-white to pale yellow solid. Filter and dry under high vacuum.

Protocol 2: Chemoselective Amidation

This protocol demonstrates the selective acylation of the aliphatic amine, leaving the aromatic amine intact.

Step-by-Step Methodology:

  • Neutralization: Dissolve 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 15 minutes at 0 °C to liberate the free aliphatic amine.

  • Electrophile Addition: Slowly add the desired acid chloride (1.05 equiv) dropwise at 0 °C. Causality: Maintaining a low temperature and using near-stoichiometric amounts of the electrophile ensures that the less reactive 4-amino group does not undergo competing acylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation: Quench an aliquot in water and extract with EtOAc. Analyze via 1 H-NMR. The diagnostic shift of the methylene protons (-CH 2​ -) downfield confirms successful acylation, while the broad singlet of the 4-NH 2​ protons remains relatively unchanged.

SynthesisWorkflow A 4-Amino-6-cyanopyrimidine (Starting Material) B H2, Pd/C, HCl (Catalytic Reduction) A->B Step 1 C 6-(Aminomethyl)pyrimidin-4-amine Dihydrochloride B->C Step 2 D R-COCl, DIPEA, 0°C (Chemoselective Acylation) C->D Step 3 E N-Acyl Derivative (Exocyclic 4-NH2 Intact) D->E Step 4

Figure 1: Workflow for the synthesis and chemoselective functionalization of 6-(Aminomethyl)pyrimidin-4-amine.

Applications in Medicinal Chemistry: Kinase Inhibitor Design

In modern drug design, the 2-aminopyrimidine and 4-aminopyrimidine motifs are privileged scaffolds, particularly in the development of ATP-competitive kinase inhibitors [5]. 6-(Aminomethyl)pyrimidin-4-amine is highly valued because it acts as a dual-purpose building block.

The Hinge-Binding Mechanism

Kinases (such as JAK3, Aurora kinases, and EGFR) feature a highly conserved "hinge region" in their ATP-binding pocket.

  • The pyrimidine nitrogen acts as a hydrogen bond acceptor.

  • The 4-amino group acts as a hydrogen bond donor. Together, they form a bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region (typically involving residues like Leu or Val) [2].

Exploiting the 6-Aminomethyl Vector

While the aminopyrimidine core anchors the molecule to the hinge, the 6-aminomethyl group serves as a highly versatile vector pointing toward the solvent-exposed region or adjacent specificity pockets. By functionalizing this primary amine (as demonstrated in Protocol 3.2), medicinal chemists can:

  • Enhance Selectivity: Attach bulky or specific functional groups that clash with off-target kinases but fit perfectly into the target kinase's specific sub-pockets.

  • Modulate Pharmacokinetics (PK): Append solubilizing groups (e.g., morpholine or piperazine derivatives) to improve oral bioavailability and metabolic stability.

KinaseInhibition Cytokine Extracellular Signal (e.g., Cytokine) Receptor Membrane Receptor Cytokine->Receptor JAK Target Kinase (e.g., JAK3) Active State Receptor->JAK STAT Downstream Effector (Phosphorylation) JAK->STAT ATP Hydrolysis Transcription Pathological Gene Transcription (Inflammation / Oncology) STAT->Transcription Inhibitor Aminomethylpyrimidine Derivative Inhibitor->JAK Binds ATP Pocket (Hinge Region)

Figure 2: Logical relationship of kinase pathway inhibition using an aminomethylpyrimidine-derived therapeutic.

Conclusion

6-(Aminomethyl)pyrimidin-4-amine represents a structurally simple yet chemically profound scaffold. Its dual-amine topology allows for highly predictable, chemoselective synthetic modifications without the burden of protecting groups. By leveraging the distinct pKa and nucleophilicity profiles of its exocyclic and aliphatic amines, researchers can rapidly generate diverse libraries of ATP-competitive inhibitors, making it an indispensable tool in the arsenal of modern medicinal chemistry and targeted drug discovery.

References

  • Organic Process Research & Development. "Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine." ACS Publications. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors." ACS Publications. Available at:[Link]

The Architect's Guide to 6-(Aminomethyl)pyrimidin-4-amine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, 6-(Aminomethyl)pyrimidin-4-amine (CAS 933735-24-1) has emerged as a highly privileged, low-molecular-weight building block. Primarily utilized in Fragment-Based Drug Discovery (FBDD) and the development of Type I and Type II kinase inhibitors, this molecule provides a dual-function architecture. The pyrimidin-4-amine core acts as a potent bioisostere of the adenine ring of ATP, while the C6-aminomethyl moiety serves as a highly reactive vector for synthetic elaboration.

This technical whitepaper outlines the physicochemical profiling, mechanistic rationale, and self-validating experimental workflows required to successfully integrate this compound into advanced drug development pipelines.

Physicochemical Architecture & Profiling

Understanding the baseline properties of 6-(Aminomethyl)pyrimidin-4-amine is critical for predicting its behavior in both synthetic library generation and biological assays. Because the free base is highly polar and prone to degradation, the compound is frequently synthesized and stored as a dihydrochloride salt to enhance aqueous solubility and shelf-life stability .

Table 1: Physicochemical Properties

PropertyValue / Description
CAS Number (Free Base) 933735-24-1
CAS Number (Dihydrochloride) 1523618-18-9
Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
SMILES C1=C(N=CN=C1N)CN
Hydrogen Bond Donors 2 (Primary amines at C4 and C6-methyl)
Hydrogen Bond Acceptors 4 (Pyrimidine nitrogens + amine nitrogens)
Primary Utility Kinase hinge-binding pharmacophore / FBDD vector

Pharmacophore Rationale: The ATP-Hinge Mimetic

The design of ATP-competitive kinase inhibitors relies on mimicking the endogenous interactions of ATP within the kinase catalytic cleft 2. The pyrimidin-4-amine core is uniquely suited for this:

  • Bidentate Hinge Binding: The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, interacting with the backbone NH of a hinge region residue (e.g., Met267 in BRK or Met105 in MAP4K4). Simultaneously, the exocyclic C4-amine acts as a hydrogen bond donor to the backbone carbonyl of an adjacent hinge residue 3.

  • The C6 Vector Trajectory: The strategic placement of the aminomethyl group at the C6 position is a calculated structural choice. In the ATP-binding site, the C6 vector projects outward toward the solvent-exposed region or the ribose-binding pocket, avoiding steric clashes with the bulky gatekeeper residue 4.

  • Synthetic Handle: Because the aminomethyl group is a highly nucleophilic primary aliphatic amine, it serves as an ideal attachment point for library generation via reductive amination, amidation, or urea formation, allowing rapid Structure-Activity Relationship (SAR) expansion 5.

Synthetic Methodologies & Isolation Protocols

The synthesis of 6-(Aminomethyl)pyrimidin-4-amine requires the careful reduction of a carbonitrile precursor. Standard catalytic hydrogenation often fails here, as aliphatic nitriles tend to form secondary amine dimers via an intermediate imine condensation.

Protocol: Catalytic Hydrogenation of 4-Aminopyrimidine-6-carbonitrile

Causality & Rationale: Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C) because, when deployed in the presence of excess methanolic ammonia, it effectively traps the intermediate imine, shifting the equilibrium entirely toward the primary amine and suppressing dimerization.

  • Preparation: Dissolve 4-aminopyrimidine-6-carbonitrile (1.0 eq) in a solution of 7M ammonia in methanol (10 mL/mmol). Note: The massive excess of ammonia is the primary kinetic driver preventing secondary amine formation.

  • Catalyst Addition: Carefully add a slurry of activated Raney Nickel (approx. 10% w/w) in water/methanol to the reaction vessel under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas three times. Pressurize the reactor to 50 psi with H 2​ and stir vigorously at 25°C for 12–16 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS. The reaction is deemed complete only when the nitrile precursor peak (M+1 = 121) is entirely replaced by the product peak (M+1 = 125).

  • Filtration & Workup: Vent the hydrogen and purge with argon. Filter the reaction mixture through a pad of Celite to remove the catalyst. (Caution: Raney Ni is highly pyrophoric; do not allow the filter cake to run dry). Wash the cake with excess methanol.

  • Salt Formation: Concentrate the filtrate in vacuo. To isolate the stable dihydrochloride salt, dissolve the crude residue in minimal ethanol and add 2.5 equivalents of 4M HCl in dioxane. Stir for 1 hour, filter the resulting precipitate, and dry under high vacuum.

SynthesisWorkflow A 4-Aminopyrimidine- 6-carbonitrile B Raney Ni, H2 (50 psi) 7M NH3 in MeOH A->B Reduction C Filtration (Celite) & LC-MS Validation B->C Workup D HCl in Dioxane (Precipitation) C->D Salt Formation E 6-(Aminomethyl)pyrimidin- 4-amine 2HCl D->E Isolation

Synthetic workflow for 6-(Aminomethyl)pyrimidin-4-amine dihydrochloride via nitrile reduction.

Application: Fragment-Based Lead Discovery (FBLD)

In FBLD, low-molecular-weight fragments (<300 Da) are screened for weak but highly ligand-efficient binding. 6-(Aminomethyl)pyrimidin-4-amine is an ideal fragment hit. Once binding is confirmed, the primary amine is functionalized to reach into adjacent hydrophobic pockets (e.g., the DFG-out pocket or the back-cleft hydrophobic region I).

Table 2: Representative SAR Impact of C6-Aminomethyl Functionalization

DerivativeModification at C6-AminomethylTarget Kinase IC 50​ (nM)Ligand Efficiency (LE)
Fragment Hit None (Free Amine)15,0000.45
Analog 1 Acetamide4,2000.42
Analog 2 Benzamide8500.38
Analog 3 3-(Trifluoromethyl)benzamide450.39

Mechanistic Insight: The progression from a weak fragment to a nanomolar inhibitor demonstrates the utility of the aminomethyl vector. The addition of the 3-(trifluoromethyl)benzamide group accesses a deep hydrophobic pocket adjacent to the gatekeeper residue, massively increasing binding enthalpy while maintaining the core hinge hydrogen bonds.

Self-Validating Experimental Workflows: TR-FRET Kinase Assay

To validate the binding affinity of compounds derived from 6-(Aminomethyl)pyrimidin-4-amine, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. This protocol is designed as a self-validating system: it utilizes internal ratiometric fluorescence to eliminate compound auto-fluorescence artifacts and requires both positive (known inhibitor) and negative (DMSO) controls to verify the signal window.

Protocol: TR-FRET Competitive Binding Assay
  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Addition: Add 5 µL of the target kinase tagged with a Terbium (Tb)-anti-GST antibody. Incubate for 15 minutes at room temperature to allow pre-equilibration of the hinge-binding core.

  • Tracer Addition: Add 5 µL of a fluorescently labeled ATP-competitive tracer (e.g., Alexa Fluor 647 labeled) at its predetermined K d​ concentration.

  • Equilibration: Seal the plate and incubate for 1 hour at room temperature in the dark to reach steady-state kinetics.

  • Detection: Read the plate on a TR-FRET compatible microplate reader. Excite at 337 nm and measure emission at 490 nm (Tb donor) and 665 nm (Tracer acceptor).

  • Data Processing: Calculate the TR-FRET emission ratio (665 nm / 490 nm). The signal is inversely proportional to compound binding. Fit the data to a 4-parameter logistic curve to determine the IC 50​ .

TRFRET A Dispense Test Compounds (Acoustic Transfer) B Add Tb-labeled Kinase (Pre-incubation) A->B Hinge Binding C Add Fluorescent ATP Tracer B->C Competition D Equilibration (1 Hour, Dark) C->D Steady State E Read TR-FRET Signal (Ex: 337nm, Em: 490/665nm) D->E IC50 Calculation

Step-by-step workflow for the TR-FRET competitive kinase binding assay.

References

  • RSC Publishing. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold". [Link]

  • PMC. "Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors". [Link]

  • ACS Publications. "Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization".[Link]

  • Taylor & Francis. "Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase". [Link]

Sources

An In-depth Technical Guide to 6-(Aminomethyl)pyrimidin-4-amine: Molecular Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, valued for its versatile biological activities and synthetic tractability.[1] Among the vast array of pyrimidine derivatives, 6-(Aminomethyl)pyrimidin-4-amine emerges as a particularly significant building block. Its structure, featuring a pyrimidine core substituted with both a primary amine and an aminomethyl group, offers multiple points for chemical modification, making it an invaluable starting point for the synthesis of diverse compound libraries.

This technical guide provides a comprehensive overview of 6-(Aminomethyl)pyrimidin-4-amine, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its molecular structure and physicochemical properties, explore plausible synthetic routes and derivatization strategies, and illuminate its critical role as a pharmacophore in contemporary drug discovery, with a focus on its application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and anticancer agents.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental characteristics of 6-(Aminomethyl)pyrimidin-4-amine are summarized in the table below, providing a clear identification of this compound.

IdentifierValue
IUPAC Name 6-(aminomethyl)pyrimidin-4-amine
CAS Number 933735-24-1
Molecular Formula C₅H₈N₄
Molecular Weight 124.14 g/mol
InChI InChI=1S/C5H8N4/c6-2-4-1-5(7)9-3-8-4/h1,3H,2,6H2,(H2,7,8,9)
InChI Key HPZBMZFZIAACAU-UHFFFAOYSA-N
SMILES C1=C(N=CN=C1N)CN

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Caption: 2D structure of 6-(Aminomethyl)pyrimidin-4-amine.

Structural Elucidation (Predicted)

¹H NMR Spectroscopy (Predicted):

Chemical Shift (ppm)MultiplicityAssignment
~8.2sH-2 (pyrimidine ring)
~6.5sH-5 (pyrimidine ring)
~5.5-6.5br s-NH₂ (4-amino)
~3.8s-CH₂- (aminomethyl)
~1.5-2.5br s-NH₂ (aminomethyl)

¹³C NMR Spectroscopy (Predicted):

Chemical Shift (ppm)Assignment
~163C-4
~160C-6
~158C-2
~100C-5
~45-CH₂-

FTIR Spectroscopy (Predicted):

The infrared spectrum of 6-(Aminomethyl)pyrimidin-4-amine is expected to exhibit characteristic absorption bands corresponding to its functional groups.[6][7]

Wavenumber (cm⁻¹)Vibration
3400-3250N-H stretch (two bands for primary amines)
3100-3000C-H stretch (aromatic)
1650-1580N-H bend (primary amines)
1600-1450C=C and C=N ring stretching
1335-1250C-N stretch (aromatic amine)
1250-1020C-N stretch (aliphatic amine)
910-665N-H wag (primary amines)

Mass Spectrometry (Predicted):

In mass spectrometry, 6-(Aminomethyl)pyrimidin-4-amine is expected to show a molecular ion peak [M]⁺ at m/z 124. Common fragmentation patterns would likely involve the loss of the aminomethyl group or cleavage of the pyrimidine ring.

Part 2: Synthesis and Derivatization

Retrosynthetic Analysis and Key Precursors

A specific, detailed synthetic protocol for 6-(Aminomethyl)pyrimidin-4-amine is not extensively documented in publicly available literature. However, based on established pyrimidine chemistry, a plausible retrosynthetic analysis points to two primary precursor strategies.

retrosynthesis target 6-(Aminomethyl)pyrimidin-4-amine precursor1 4-Amino-6-cyanopyrimidine target->precursor1 Reduction precursor2 4-Amino-6-(chloromethyl)pyrimidine target->precursor2 Amination precursor3 4,6-Dichloropyrimidine precursor2->precursor3 Chlorination DPP4_inhibition cluster_0 DPP-4 Enzyme Active Site S1 S1 Pocket S2 S2 Pocket inhibitor Inhibitor (containing 6-(Aminomethyl)pyrimidin-4-amine) aminomethyl Aminomethyl Group inhibitor->aminomethyl pyrimidine Pyrimidine Ring inhibitor->pyrimidine aminomethyl->S1 Forms key interactions (e.g., hydrogen bonds) pyrimidine->S2 Occupies hydrophobic pocket

Sources

Foreword: The Strategic Importance of the Aminomethylpyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 6-(Aminomethyl)pyrimidin-4-amine

In the landscape of modern drug discovery, the pyrimidine nucleus stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active agents.[1] Its nitrogen-rich aromatic system is adept at forming crucial hydrogen bonds and π-π stacking interactions within biological targets, making it a cornerstone of medicinal chemistry.[2] The specific introduction of an aminomethyl substituent at the 6-position of a 4-aminopyrimidine core creates a versatile building block, 6-(Aminomethyl)pyrimidin-4-amine. This molecule is of significant interest to researchers and drug development professionals as it provides a key vector for molecular elaboration, enabling the synthesis of complex libraries of compounds for structure-activity relationship (SAR) studies aimed at developing novel therapeutics.[3][4]

This guide provides a detailed, scientifically-grounded overview of robust and field-proven synthetic pathways to this valuable intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the practical considerations necessary for successful synthesis in a research and development setting.

Strategic Analysis of the Synthetic Approach

The synthesis of 6-(Aminomethyl)pyrimidin-4-amine is most effectively approached via a multi-step sequence starting from a readily available precursor, 4-amino-6-methylpyrimidine. The core challenge lies in the selective conversion of the C6-methyl group into an aminomethyl group. Direct amination is fraught with difficulties, primarily the propensity for over-alkylation, leading to mixtures of primary, secondary, and tertiary amines which are difficult to separate.[1][5]

To circumvent this, a more controlled strategy is required. This involves a two-stage process:

  • Activation of the Methyl Group: The inert methyl group is first converted into a more reactive functional group, specifically a halomethyl group (e.g., chloromethyl). This is typically achieved through a radical halogenation reaction.

  • Controlled Amination: The resulting halomethyl intermediate is then converted to the primary amine using a "masked" ammonia equivalent. This prevents over-alkylation and ensures a clean, high-yielding conversion to the desired product.

This guide will detail two of the most reliable and widely employed methods for the controlled amination step: the Gabriel Synthesis and the Azide Reduction Pathway .

G cluster_0 Overall Synthesis Strategy A 4-Amino-6-methylpyrimidine (Starting Material) B 6-(Chloromethyl)pyrimidin-4-amine (Key Intermediate) A->B Radical Halogenation C 6-(Aminomethyl)pyrimidin-4-amine (Target Molecule) B->C Controlled Amination

Caption: High-level overview of the synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 6-(Chloromethyl)pyrimidin-4-amine

The initial and critical step is the activation of the C6-methyl group. The methyl group on the pyrimidine ring behaves similarly to a benzylic methyl group, making it susceptible to free-radical halogenation. This process allows for the selective replacement of a hydrogen atom with a halogen, creating a reactive electrophilic site for subsequent nucleophilic substitution.

Causality of Experimental Choices:

  • Reagent: N-Chlorosuccinimide (NCS) is chosen as the chlorinating agent. It is a crystalline, easy-to-handle solid that provides a low, controlled concentration of chlorine radicals, minimizing side reactions compared to using gaseous chlorine.

  • Initiator: Azobisisobutyronitrile (AIBN) is a standard thermal radical initiator. Upon heating, it decomposes to produce nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction. UV light can also be used as an initiator.[6]

  • Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or benzene is used. These solvents do not react with the radical intermediates and effectively dissolve the starting material.

Experimental Protocol: Radical Chlorination
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-6-methylpyrimidine (1.0 eq) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction should be monitored by Thin-Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 6-(chloromethyl)pyrimidin-4-amine. Further purification can be achieved by column chromatography if necessary.

ParameterValue/ConditionRationale
Starting Material4-Amino-6-methylpyrimidineCommercially available or accessible pyrimidine core.[7][8]
Chlorinating AgentN-Chlorosuccinimide (NCS)Provides a controlled source of chlorine radicals; easier to handle than Cl₂ gas.
Radical InitiatorAzobisisobutyronitrile (AIBN)Reliable thermal initiator for free-radical chain reactions.[6]
SolventCarbon Tetrachloride (CCl₄)Inert solvent that does not interfere with the radical mechanism.
TemperatureReflux (~77°C)Required to thermally decompose AIBN and initiate the reaction.
Expected Yield 60-75%Typical range for benzylic-type radical halogenations.

Part 2: Conversion to 6-(Aminomethyl)pyrimidin-4-amine

With the reactive 6-(chloromethyl) intermediate in hand, the final transformation to the primary amine can be achieved. We present two robust, high-fidelity methods.

Method A: The Gabriel Synthesis Pathway

The Gabriel synthesis is a venerable and highly effective method for preparing primary amines from primary alkyl halides.[9] Its primary advantage is the complete prevention of over-alkylation because the nitrogen atom of the phthalimide intermediate is non-nucleophilic due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1][10]

G cluster_gabriel Gabriel Synthesis Workflow start 6-(Chloromethyl)pyrimidin-4-amine step1 N-Alkylation with Potassium Phthalimide start->step1 intermediate N-((4-aminopyrimidin-6-yl)methyl)phthalimide step1->intermediate step2 Hydrazinolysis intermediate->step2 end 6-(Aminomethyl)pyrimidin-4-amine + Phthalhydrazide step2->end

Caption: Workflow for the Gabriel Synthesis.

Experimental Protocol: Gabriel Synthesis

Step 2A.1: N-Alkylation

  • Reaction Setup: In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Substrate Addition: Add a solution of 6-(chloromethyl)pyrimidin-4-amine (1.0 eq) in DMF to the suspension.

  • Reaction Conditions: Heat the mixture to 80-90°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water and stir. The N-alkylated phthalimide intermediate will precipitate.

  • Isolation: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step without further purification.

Step 2A.2: Hydrazinolysis

  • Reaction Setup: Suspend the N-((4-aminopyrimidin-6-yl)methyl)phthalimide intermediate (1.0 eq) from the previous step in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[11]

  • Work-up: Cool the reaction mixture to room temperature. Acidify with dilute HCl to precipitate any remaining phthalhydrazide and to protonate the product amine, increasing its water solubility.

  • Isolation: Filter the mixture to remove the solid phthalhydrazide.

  • Purification: Make the filtrate basic with a concentrated NaOH solution to deprotonate the product. Extract the aqueous layer several times with an organic solvent like dichloromethane or ethyl acetate. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 6-(aminomethyl)pyrimidin-4-amine.

ParameterStep 2A.1: N-AlkylationStep 2A.2: HydrazinolysisRationale
Key ReagentsPotassium PhthalimideHydrazine HydratePhthalimide acts as a protected amine source; Hydrazine cleaves the imide to release the product.[12]
SolventDMFEthanolDMF is a polar aprotic solvent ideal for SN2; Ethanol is suitable for hydrazinolysis.
Temperature80-90°CRefluxProvides sufficient energy for SN2 and subsequent cleavage.
Overall Yield 75-90%-High efficiency and clean conversion are hallmarks of this method.[2][13]

Method B: The Azide Reduction Pathway

An excellent alternative to the Gabriel synthesis is the two-step azide reduction pathway. This method involves an initial SN2 reaction with sodium azide, a highly efficient nucleophile, followed by the reduction of the resulting organic azide to the primary amine.[14] This pathway is often high-yielding and offers flexibility in the choice of reducing agent.

G cluster_azide Azide Reduction Workflow start 6-(Chloromethyl)pyrimidin-4-amine step1 Azide Displacement (Sₙ2) [NaN₃] start->step1 intermediate 6-(Azidomethyl)pyrimidin-4-amine step1->intermediate step2 Azide Reduction intermediate->step2 end 6-(Aminomethyl)pyrimidin-4-amine step2->end

Caption: Workflow for the Azide Reduction Pathway.

Experimental Protocol: Azide Reduction

Step 2B.1: Azide Formation

  • Reaction Setup: Dissolve 6-(chloromethyl)pyrimidin-4-amine (1.0 eq) in DMF or acetone in a round-bottom flask.

  • Reagent Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting 6-(azidomethyl)pyrimidin-4-amine is often used directly in the next step.

Step 2B.2: Azide Reduction

Two common and effective methods for reducing the azide are presented below.

Protocol 2B.2a: Catalytic Hydrogenation

  • Rationale: This is a very clean and high-yielding method. The only byproduct is nitrogen gas. It is highly chemoselective, leaving most other functional groups untouched.[15]

  • Reaction Setup: Dissolve the 6-(azidomethyl)pyrimidin-4-amine intermediate (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Reaction Conditions: Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus). Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the pure 6-(aminomethyl)pyrimidin-4-amine.

Protocol 2B.2b: Lithium Aluminum Hydride (LiAlH₄) Reduction

  • Rationale: LiAlH₄ is a powerful reducing agent that provides a rapid and effective reduction of azides.[15] However, it is less chemoselective than catalytic hydrogenation and will also reduce other functional groups like esters or amides. It also requires a strictly anhydrous setup and a careful quenching procedure.

  • Reaction Setup: In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Substrate Addition: Dissolve the 6-(azidomethyl)pyrimidin-4-amine intermediate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure produces a granular precipitate that is easy to filter.

  • Isolation: Filter the granular solid and wash it with THF or ethyl acetate. Combine the filtrates and concentrate under reduced pressure to yield the product.

ParameterStep 2B.1: Azide FormationStep 2B.2a: HydrogenationStep 2B.2b: LiAlH₄ ReductionRationale
Key ReagentsSodium Azide (NaN₃)H₂, Pd/CLiAlH₄NaN₃ is a potent nucleophile.[14] H₂/Pd/C is a clean, chemoselective reductant. LiAlH₄ is a powerful reductant.[16]
SolventDMF / AcetoneMethanol / EthanolAnhydrous THFSolvents are chosen for reagent solubility and compatibility.
TemperatureRoom Temp.Room Temp.0°C to Room Temp.Mild conditions are generally sufficient for these transformations.
Overall Yield 85-95%>95% (reduction step)>90% (reduction step)This pathway is known for its high efficiency.

Conclusion

The synthesis of 6-(Aminomethyl)pyrimidin-4-amine is a critical process for medicinal chemists seeking to explore this valuable pharmacophore. The strategy of activating the 6-methyl group via radical halogenation followed by a controlled amination is both logical and effective. Both the Gabriel Synthesis and the Azide Reduction Pathway represent robust, high-yielding, and scalable methods to achieve the target molecule. The choice between them may depend on laboratory-specific factors, including reagent availability, safety protocols (especially concerning azides and LiAlH₄), and the presence of other functional groups in more complex substrates. By understanding the chemical principles behind each step, researchers can confidently execute these protocols and adapt them as needed for the synthesis of novel pyrimidine derivatives.

References

  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • OrgoSolver. Gabriel Synthesis: Alkyl Halide to Primary Amine. [Link]

  • Chemistry Steps. (2020, April 16). Preparation of Amines. [Link]

  • ResearchGate. Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine (ABMP). [Link]

  • MDPI. (2021, November 1). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. [Link]

  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • University of Calgary. Ch22: RN3 to RNH2. [Link]

  • European Patent Office. (2013, November 6). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. [Link]

  • Google Patents. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • National Center for Biotechnology Information. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

  • Organic Chemistry Portal. Amine synthesis by azide reduction. [Link]

  • Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Org Prep Daily. (2006, November 10). 6-amino-4-chloro-2-methylpyrimidine. [Link]

  • Taylor & Francis Online. (2023, February 21). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. [Link]

  • Chemistry Steps. (2020, April 15). The Gabriel Synthesis of Primary Amines. [Link]

  • ResearchGate. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • ResearchGate. (2014, November 26). How can we convert a linear azide into an amine?. [Link]

  • ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

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  • ResearchGate. (2012, October 7). Oxidative Halogenation of 6-Methyluracil. [Link]

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  • Current Medicinal Chemistry. (2024, January 1). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. [Link]

  • ResearchGate. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. [Link]

  • Medwin Publishers. (2021, February 22). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4-Dionesderivatives. [Link]

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  • Google Patents. (2019, May 2). AU2017341324A1 - Substituted 6-(1H-pyrazol-1-yl)
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Sources

Strategic Utility of 6-(Aminomethyl)pyrimidin-4-amine in Targeted Therapeutics: From Fragment-Based Discovery to PROTAC Linker Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of privileged scaffolds that offer both high ligand efficiency and synthetic versatility is paramount. 6-(Aminomethyl)pyrimidin-4-amine (CAS 933735-24-1) represents a highly strategic building block in the development of targeted therapeutics. Balancing a low molecular weight (124.14 g/mol ) with a dense array of hydrogen bond donors and acceptors, this molecule is uniquely suited for Fragment-Based Drug Discovery (FBDD) and as a warhead anchor in Proteolysis Targeting Chimeras (PROTACs).

This technical guide explores the mechanistic rationale behind utilizing the 6-(aminomethyl)pyrimidin-4-amine scaffold, detailing its pharmacophore properties, structural biology applications, and providing self-validating protocols for evaluating its biological activity in vitro.

Pharmacophore Analysis & Target Engagement Mechanics

The biological activity of 6-(aminomethyl)pyrimidin-4-amine is defined by two distinct structural domains, each serving a specific mechanistic purpose in drug design:

The Pyrimidine-4-amine Core: A Privileged Hinge Binder

The pyrimidine-4-amine moiety is a classic ATP-mimetic. When targeting the human kinome, the nitrogen atoms within the pyrimidine ring (N1/N3) act as hydrogen bond acceptors, while the exocyclic 4-amino group acts as a potent hydrogen bond donor. This specific donor/acceptor network perfectly complements the backbone amides of the kinase hinge region (the segment connecting the N-lobe and C-lobe of the kinase). This binding mode is highly conserved across multiple kinase families, including Cyclin-Dependent Kinases (CDKs) and the Src family[1][2].

The 6-Aminomethyl Vector: The Solvent-Exposed Handle

While the pyrimidine core anchors the molecule deep within the ATP-binding pocket, the 6-aminomethyl group is strategically positioned to project outward into the solvent-exposed region or adjacent specificity pockets. The causality of selecting an aminomethyl group over a direct amino or methyl substitution is twofold:

  • Reduced Steric Penalty: The methylene spacer provides rotational freedom, allowing the primary amine to navigate narrow exit channels without disrupting the core hinge-binding geometry.

  • Synthetic Reactivity: The primary amine serves as a highly reactive nucleophile for late-stage functionalization (e.g., amide coupling, reductive amination, or click chemistry)[3]. This makes it an ideal attachment point for PROTAC linkers, as modifying solvent-exposed moieties prevents steric clashes within the target's active site[4][5].

Fragment-Based Drug Discovery (FBDD) Workflow

Due to its high ligand efficiency, 6-(aminomethyl)pyrimidin-4-amine is frequently utilized as an initial hit in FBDD campaigns. The primary amine allows for rapid "fragment growing" to explore adjacent hydrophobic pockets.

FBDD_Workflow N1 Fragment Library (6-AMPA scaffold) N2 SPR Screening (Kinetics & Affinity) N1->N2 N3 X-ray Crystallography (Binding Mode) N2->N3 N4 Vector Elaboration (Amine Coupling) N3->N4 N5 Lead Optimization (In Vivo Efficacy) N4->N5

Fig 1. Fragment-based drug discovery workflow utilizing the 6-AMPA scaffold.

Protocol 1: SPR-Based Fragment Screening & Validation

Surface Plasmon Resonance (SPR) is the gold standard for fragment screening because it provides real-time kinetic data ( kon​ and koff​ ). Fragments typically exhibit fast on/off rates that are undetectable by standard endpoint biochemical assays.

Step-by-Step Methodology:

  • Target Immobilization (Causality Check): Immobilization via His-tag capture on a Ni-NTA sensor chip is strictly preferred over standard EDC/NHS amine coupling. Why? Amine coupling randomly modifies surface lysines on the target protein, potentially occluding the kinase ATP-binding site. His-tag capture ensures uniform, oriented immobilization, preserving the structural integrity of the hinge region.

  • Solvent Correction (Self-Validation): Fragments require high screening concentrations (up to 1 mM) and are dissolved in DMSO. You must run a DMSO calibration curve (0.5% to 5%) prior to fragment injection. This corrects for bulk refractive index shifts, ensuring that the detected response units (RU) reflect true binding events rather than solvent artifacts.

  • Fragment Injection: Inject the 6-(aminomethyl)pyrimidin-4-amine library across the sensor surface at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis: Fit the resulting sensograms to a 1:1 Langmuir binding model. A valid fragment hit will display a square-wave sensogram (rapid equilibrium) characteristic of low-affinity, high-ligand-efficiency binders.

Application in Targeted Protein Degradation (PROTACs)

In the design of PROTACs, the linker attachment point is arguably the most critical variable. If the linker is attached to a region of the warhead that interacts with the target protein, it will abrogate binding.

Because the 6-aminomethyl vector of our pyrimidine scaffold is solvent-exposed, it serves as an optimal conjugation site for PEG or alkyl linkers[4][5]. This allows the pyrimidine-4-amine core to maintain its kinase inhibitory activity while simultaneously recruiting an E3 ligase (such as VHL or CRBN) to induce ubiquitination and subsequent proteasomal degradation of the target.

PROTAC_Complex POI Target Kinase (ATP Hinge Region) Warhead Pyrimidine-4-amine (Warhead) POI->Warhead H-bonds Linker PEG/Alkyl Linker (via 6-Aminomethyl) Warhead->Linker Covalent Ligand E3 Ligase Ligand (e.g., VHL/CRBN) Linker->Ligand Covalent E3 E3 Ubiquitin Ligase (Degradation Machinery) Ligand->E3 Binding

Fig 2. Ternary complex formation of a 6-AMPA-derived PROTAC bridging a kinase and E3 ligase.

Cellular Target Engagement & Validation

Biochemical assays (like SPR) confirm affinity, but they cannot predict cellular permeability or the impact of high intracellular ATP concentrations (~1-5 mM), which directly compete with ATP-competitive hinge binders. To validate the biological activity of 6-(aminomethyl)pyrimidin-4-amine derivatives in a physiological context, a NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assay is required.

Protocol 2: NanoBRET Target Engagement Assay

This protocol ensures that the functionalization of the 6-aminomethyl group (e.g., adding a bulky PROTAC linker) does not destroy the molecule's ability to cross the cell membrane and bind the target.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase. Plate cells in a 384-well format and incubate for 24 hours.

  • Tracer Titration (Self-Validation): Before testing the drug, establish a titration curve using a cell-permeable fluorescent NanoBRET tracer. Why? You must determine the EC50​ of the tracer to ensure the system is sensitive. The subsequent competitive displacement assay must be run at the tracer's EC80​ concentration to maintain a robust luminescent signal while allowing for competitive displacement.

  • Competitive Displacement: Treat the cells with the tracer ( EC80​ ) and a serial dilution of the synthesized 6-(aminomethyl)pyrimidin-4-amine derivative. Incubate for 2 hours.

  • BRET Measurement: Add the NanoLuc substrate. Measure luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Causality Check: A dose-dependent decrease in the BRET ratio (618/460) confirms that the compound has successfully permeated the cell membrane, outcompeted intracellular ATP, and physically displaced the tracer from the kinase active site.

Quantitative Data Summary

The following table summarizes representative kinetic and cellular data illustrating the evolution of the 6-(aminomethyl)pyrimidin-4-amine scaffold from a raw fragment to a fully functional PROTAC degrader.

Compound StageMolecular Weight ( g/mol )Target Affinity ( Kd​ )Ligand Efficiency (LE)Cellular Target Engagement ( IC50​ )Degradation ( DC50​ )
6-AMPA (Raw Fragment) 124.14~450 µM0.38>100 µMN/A
Optimized Kinase Lead ~380.4012 nM0.4185 nMN/A
PROTAC Conjugate ~920.1528 nMN/A110 nM4.5 nM

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ . PROTACs typically violate standard LE metrics due to the high molecular weight of the linker and E3 ligand, but compensate through sub-stoichiometric, event-driven pharmacology.

References

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis Online
  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits Source: RSC Publishing
  • Workflow for E3 Ligase Ligand Validation for PROTAC Development Source: PubMed Central (PMC) - NIH
  • ZNL0325, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases Source: Journal of Medicinal Chemistry - ACS Public
  • Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update Source: ACS Public

Sources

Introduction: The Pyrimidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 6-(Aminomethyl)pyrimidin-4-amine Derivatives and Analogs for Drug Discovery Professionals

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] As a privileged scaffold, its derivatives have been successfully developed into drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[3] This is largely due to their ability to mimic endogenous nucleobases, allowing them to interact with a multitude of biological targets such as kinases, polymerases, and other enzymes.[4][5]

Within this broad class of compounds, the 6-(aminomethyl)pyrimidin-4-amine core has emerged as a particularly fruitful starting point for the design of novel therapeutics. The strategic placement of the aminomethyl group at the 6-position and the amino group at the 4-position provides a unique combination of hydrogen bond donors and acceptors, as well as a flexible side chain that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.[3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 6-(aminomethyl)pyrimidin-4-amine derivatives and their analogs.

Part 1: The Core Moiety: Synthesis and Chemical Properties

A fundamental aspect of drug discovery is the ability to efficiently synthesize and modify the core scaffold of interest. The 6-(aminomethyl)pyrimidin-4-amine moiety, while seemingly simple, offers a versatile platform for chemical exploration.

Synthesis of the Core Scaffold

The synthesis of 6-(aminomethyl)pyrimidin-4-amine derivatives often involves a multi-step process that builds the pyrimidine ring and subsequently introduces the key functional groups. A common strategy involves the cyclization of a suitable precursor with an amidine, followed by functional group interconversion.[6]

A crucial tool in the synthesis of these derivatives is the use of protecting groups, particularly for the aminomethyl side chain. The tert-butoxycarbonyl (Boc) group is frequently employed to protect the primary amine, allowing for selective reactions on the pyrimidine ring or the 4-amino group.[7] The resulting 6-[(Boc-amino)methyl]pyrimidin-4-amine is a valuable and versatile building block for further synthetic manipulations.[7]

G cluster_synthesis General Synthetic Pathway start Precursors (e.g., cyanoacetic acid, urea derivatives) build_pyrimidine Pyrimidine Ring Formation start->build_pyrimidine Cyclization protect_amine Boc Protection of Aminomethyl Group build_pyrimidine->protect_amine Protection derivatization Further Derivatization protect_amine->derivatization Reaction at other positions final_product Final 6-(Aminomethyl)pyrimidin-4-amine Derivative derivatization->final_product Deprotection & Final Modification

Caption: A generalized workflow for the synthesis of 6-(Aminomethyl)pyrimidin-4-amine derivatives.

Chemical Properties and Reactivity

The biological activity of 6-(aminomethyl)pyrimidin-4-amine derivatives is intrinsically linked to their chemical properties. The aminomethyl group at the 6-position is a key determinant of target engagement.[3]

  • Hydrogen Bonding: The primary amine of the aminomethyl group can act as a hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions are crucial for high-affinity binding to target proteins.[3]

  • Electrostatic Interactions: At physiological pH, the aminomethyl group is typically protonated, carrying a positive charge. This allows for favorable electrostatic interactions with negatively charged amino acid residues, such as aspartate and glutamate, in the binding pocket of a target protein.[3]

  • Conformational Flexibility: The single bond connecting the aminomethyl group to the pyrimidine ring allows for rotational flexibility. This enables the molecule to adopt an optimal conformation to fit within the binding site, thereby enhancing its binding affinity.[3]

The pyrimidine ring itself can undergo various substitution reactions, and the 4-amino group can be acylated or alkylated, providing numerous avenues for generating diverse chemical libraries for screening.[8]

Part 2: Therapeutic Applications and Mechanism of Action

Derivatives of 6-(aminomethyl)pyrimidin-4-amine have shown significant promise in several therapeutic areas. This section will delve into specific examples, detailing their mechanism of action and structure-activity relationships.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Therapeutic Target: Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner.

Mechanism of Action: A series of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides have been developed as potent and selective DPP-4 inhibitors.[9] X-ray crystallography studies have revealed that these compounds bind to the active site of DPP-4, with the aminomethyl group forming key interactions with acidic residues in the S2 subsite of the enzyme.[9]

G cluster_dpp4 DPP-4 Inhibition Pathway food Food Intake incretins GLP-1 & GIP Release food->incretins dpp4 DPP-4 Enzyme incretins->dpp4 Inactivation pancreas Pancreas incretins->pancreas Stimulation inhibitor 6-(Aminomethyl)pyrimidin-4-amine Derivative inhibitor->dpp4 Inhibition insulin Increased Insulin Secretion pancreas->insulin glucagon Decreased Glucagon Secretion pancreas->glucagon glucose Lowered Blood Glucose insulin->glucose glucagon->glucose Inhibition of production

Caption: Mechanism of action for DPP-4 inhibitors in glucose homeostasis.

Structure-Activity Relationship (SAR) and Data:

Systematic modifications of the carboxamide moiety and the substituents on the imidazo[1,2-a]pyrimidine core have led to the identification of compounds with high potency and selectivity.

Compound IDR GroupDPP-4 IC50 (nM)
24a -H150
24c -CH2CH325
24d -CH(CH3)230
24f -Cyclopropyl18

(Data adapted from reference[9])

Janus Kinase (JAK2) Inhibitors for Myeloproliferative Neoplasms

Therapeutic Target: Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that mediate signaling from cytokine receptors. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), leading to constitutive activation of the JAK-STAT signaling pathway and uncontrolled cell proliferation.[10]

Mechanism of Action: N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been designed as selective JAK2 inhibitors. These compounds bind to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream STAT proteins. This, in turn, inhibits the transcription of genes involved in cell survival and proliferation.[10]

G cluster_jak_stat JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak2 JAK2 receptor->jak2 Activation stat STAT jak2->stat Phosphorylation inhibitor 6-(Aminomethyl)pyrimidin-4-amine Derivative inhibitor->jak2 Inhibition stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription

Caption: Inhibition of the JAK-STAT pathway by a JAK2 inhibitor.

Structure-Activity Relationship (SAR) and Data:

The development of these inhibitors focused on optimizing selectivity for JAK2 over other JAK family members to minimize off-target effects. Opening the tetrahydroisoquinoline ring of a lead compound led to the discovery of derivatives with improved potency and pharmacokinetic properties.[10]

Compound IDJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
A1 32515450380
A8 1935273206
A12 45025>1000>1000

(Data adapted from reference[10])

Part 3: Experimental Protocols

The successful development of 6-(aminomethyl)pyrimidin-4-amine derivatives relies on robust and reproducible experimental protocols. This section provides an overview of key methodologies.

Protocol 3.1: General Synthetic Procedure for N-acylation of the Aminomethyl Group
  • Dissolution: Dissolve the 6-(aminomethyl)pyrimidin-4-amine starting material (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 equivalents), to the solution.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C and add the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU) (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagent Preparation: Prepare serial dilutions of the test compounds in a buffer containing TR-FRET dilution buffer. Prepare a solution of the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive kinase tracer.

  • Assay Plate Preparation: Add the test compounds and control compounds to a 384-well plate.

  • Reaction Initiation: Add the kinase/antibody/tracer solution to the wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.

  • Data Analysis: Calculate the ratio of the emission signals from the acceptor and donor fluorophores. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

G cluster_workflow Drug Discovery Workflow synthesis Synthesis of Derivatives in_vitro In Vitro Assays (e.g., Kinase Inhibition) synthesis->in_vitro Screening cell_based Cell-Based Assays (e.g., Proliferation) in_vitro->cell_based Confirmation in_vivo In Vivo Models (e.g., Xenograft) cell_based->in_vivo Efficacy Testing lead_opt Lead Optimization in_vivo->lead_opt Data for SAR lead_opt->synthesis Iterative Design

Caption: An integrated workflow from synthesis to lead optimization.

Conclusion and Future Directions

The 6-(aminomethyl)pyrimidin-4-amine scaffold and its analogs represent a highly versatile and promising platform for the discovery of novel therapeutics. The chemical tractability of this core allows for extensive derivatization, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and drug-like characteristics. The successful development of potent inhibitors for targets such as DPP-4 and JAK2 underscores the potential of this compound class.

Future research in this area should continue to explore the vast chemical space around this scaffold. Efforts should be directed towards:

  • Exploring New Therapeutic Targets: The privileged nature of the pyrimidine core suggests that derivatives may have activity against a wide range of other biological targets.

  • Structure-Based Drug Design: The use of X-ray crystallography and molecular modeling will be crucial in designing next-generation inhibitors with improved properties.

  • Optimization of ADME Properties: A key focus should be on improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to ensure their suitability for clinical development.

By leveraging the insights and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of 6-(aminomethyl)pyrimidin-4-amine derivatives.

References

  • EvitaChem. 6-(aminomethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one hydrochloride.
  • Journal of Medicinal Chemistry. (2010). Discovery of 6-(Aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as Potent, Selective Dipeptidyl Peptidase-4 (DPP4) Inhibitors.
  • Benchchem. 6-[(Boc-amino)methyl]pyrimidin-4-amine.
  • Benchchem. 6-(Aminomethyl)pyrimidin-4-ol.
  • Gouda, M. A., et al. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry.
  • PMC. (2022).
  • EPO. (2013).
  • Medwin Publishers. (2021).
  • ResearchGate. (2018).
  • Chung, C., et al. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry.
  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.
  • PMC. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
  • Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
  • RSC Publishing. (2021).
  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines.

Sources

6-(Aminomethyl)pyrimidin-4-amine: Mechanism of Action and Fragment-Based Drug Discovery in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern pharmacotherapeutics for Type 2 Diabetes Mellitus (T2DM), the inhibition of Dipeptidyl Peptidase-4 (DPP-4) remains a cornerstone strategy. While macrocyclic and peptidomimetic inhibitors dominate early literature, non-peptidomimetic small molecules derived from fragment-based drug discovery (FBDD) have revolutionized the field by offering superior pharmacokinetic profiles and synthetic tractability[1].

6-(Aminomethyl)pyrimidin-4-amine (CAS: 933735-24-1) is a highly privileged chemical fragment and building block utilized in the synthesis of advanced non-peptidomimetic DPP-4 inhibitors[2]. This whitepaper deconstructs the mechanism of action of this specific pharmacophore, detailing the causality behind its structural elements, its interaction dynamics within the DPP-4 active site, and the rigorous, self-validating experimental protocols required to evolve this fragment into a clinical lead.

Molecular Anatomy & Pharmacophore Rationale

To understand the mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine, one must analyze its structural components through the lens of target-site topology. The DPP-4 enzyme features a highly druggable extracellular catalytic domain characterized by a lipophilic S1 pocket and a highly polar S2 subsite[3].

The selection of 6-(Aminomethyl)pyrimidin-4-amine as a starting fragment is not arbitrary; it is driven by strict geometric and electronic causality:

  • The Aminomethyl Group (-CH₂NH₂): The primary amine is protonated at physiological pH. This is a critical design choice. It acts as a "molecular anchor," forming a highly stable bidentate salt bridge with the negatively charged Glu205 and Glu206 residues located deep within the S2 pocket of the DPP-4 enzyme[4].

  • The Pyrimidine Core: The heterocyclic ring serves as a rigid, planar scaffold. It fits snugly into the hydrophobic S1/S2 interface, engaging in π−π stacking interactions with aromatic residues such as Tyr662 and Trp629.

  • The 4-Amino Group (-NH₂): Positioned precisely on the pyrimidine ring, this group acts as a hydrogen bond donor, interacting with the backbone carbonyls of the enzyme (e.g., Tyr547), thereby locking the fragment in a thermodynamically favorable orientation[5].

Mechanism of Action: The DPP-4 Inhibition Pathway

Under normal physiological conditions, the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) are secreted by the intestines to stimulate insulin release. However, DPP-4 rapidly cleaves the N-terminal dipeptide of these hormones, rendering them inactive within minutes[3].

When 6-(Aminomethyl)pyrimidin-4-amine (or a derivative) is introduced, it competitively binds to the active site of DPP-4. By occupying the S1 and S2 subsites, the fragment physically blocks the catalytic triad (Ser630, Asp708, His740) from accessing the incretin substrates. This inhibition extends the half-life of endogenous GLP-1, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

G GLP1 GLP-1 (Active Incretin) DPP4 DPP-4 Enzyme (Active State) GLP1->DPP4 Binds to Active Site Insulin Insulin Secretion (Glucose Homeostasis) GLP1->Insulin Stimulates Beta Cells InactiveGLP1 Inactive GLP-1 (Cleaved) DPP4->InactiveGLP1 Cleaves N-terminal Dipeptide Fragment 6-(Aminomethyl)pyrimidin-4-amine (Inhibitor) Fragment->DPP4 Blocks S1/S2 Pockets BlockedDPP4 DPP-4 Enzyme (Inhibited State) Fragment->BlockedDPP4 Forms Salt Bridge (Glu205/206) BlockedDPP4->GLP1 Prevents Degradation

Caption: Mechanism of DPP-4 inhibition by 6-(Aminomethyl)pyrimidin-4-amine preserving GLP-1.

Experimental Protocols: A Self-Validating System

To validate the efficacy of 6-(Aminomethyl)pyrimidin-4-amine and evolve it into a potent lead (e.g., imidazolopyrimidine amides), researchers must employ a self-validating loop of biochemical assays and structural biology[4].

Protocol 1: In Vitro DPP-4 Fluorogenic Cleavage Assay

Causality: Fragments typically exhibit low initial affinity (high μ M to mM range). Colorimetric assays lack the sensitivity to detect these weak interactions. Therefore, a fluorogenic substrate (Gly-Pro-AMC) is utilized to provide a high signal-to-noise ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 150 mM NaCl). Reconstitute recombinant human DPP-4 enzyme to a working concentration of 0.5 nM.

  • Compound Dilution: Dissolve 6-(Aminomethyl)pyrimidin-4-amine in 100% DMSO. Create a 10-point serial dilution (ranging from 10 mM to 1 μ M) to account for the fragment's lower intrinsic affinity.

  • Incubation: In a 384-well black microtiter plate, combine 10 μ L of the fragment solution with 20 μ L of the DPP-4 enzyme solution. Incubate at 25°C for 15 minutes to allow the fragment to establish equilibrium with the S1/S2 pockets.

  • Substrate Addition: Initiate the reaction by adding 20 μ L of 50 μ M Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate.

  • Kinetic Measurement: Monitor fluorescence continuously for 30 minutes using a microplate reader (Excitation: 355 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity of AMC release. Plot the fractional activity against the log of the fragment concentration to derive the IC50​ value.

Protocol 2: X-Ray Co-Crystallization Workflow

Causality: Knowing that the fragment binds is insufficient; knowing how it binds dictates the synthetic vector for lead optimization. Co-crystallization confirms the Glu205/206 interaction and reveals available vectors for growing the molecule into the S1' and S2' subsites.

Step-by-Step Methodology:

  • Protein Purification: Express human DPP-4 (residues 39-766) in Pichia pastoris or Baculovirus systems. Purify via Ni-NTA affinity and size-exclusion chromatography to >95% homogeneity.

  • Complex Formation: Concentrate the apo-enzyme to 10 mg/mL. Soak the apo-crystals in a reservoir solution containing 5-10 mM of 6-(Aminomethyl)pyrimidin-4-amine for 48 hours. Note: High fragment concentration is required to ensure full occupancy in the active site.

  • Cryoprotection & Diffraction: Transfer the crystal to a cryoprotectant solution (reservoir solution + 20% glycerol) and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source (e.g., 100 K, wavelength 1.0 Å).

  • Refinement: Solve the structure using molecular replacement (using a known DPP-4 apo structure, e.g., PDB: 1N1M). Map the electron density of the aminomethyl group to confirm the bidentate salt bridge with Glu205/206.

Workflow Step1 Fragment Library Screening (Identify Pyrimidine Core) Step2 In Vitro DPP-4 Assay (Fluorogenic Cleavage) Step1->Step2 Hit Triage Step3 X-Ray Crystallography (Map S1/S2 Interactions) Step2->Step3 Structural Validation Step4 SAR Optimization (Mitigate hERG Liability) Step3->Step4 Rational Design Step5 Lead Compound (In Vivo Efficacy) Step4->Step5 Preclinical Profiling

Caption: Fragment-based drug discovery workflow for DPP-4 inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The raw 6-(Aminomethyl)pyrimidin-4-amine fragment exhibits modest biochemical potency. However, through rational SAR optimization—specifically by fusing the pyrimidine ring into an imidazolopyrimidine or adding bulky halogenated phenyl groups—researchers can exponentially increase target affinity while addressing off-target liabilities[4].

A known challenge with basic amine-containing heterocycles is their propensity to inhibit the hERG potassium channel, posing cardiovascular risks[4]. By carefully modulating the polarity of the substituents attached to the pyrimidine core (e.g., introducing carboxylic esters or amides), hERG binding can be abrogated without sacrificing the critical Glu205/206 interaction.

Table 1: Pharmacological Evolution of the Aminomethylpyrimidine Scaffold

Compound StageStructural Modification / CoreDPP-4 IC50​ / Ki​ hERG Inhibition ( IC50​ )Bioavailability (F%)
Initial Fragment 6-(Aminomethyl)pyrimidin-4-amine~15 - 50 μ MNot significantN/A
Intermediate Lead Aryl-substituted azolopyrimidine~10 - 50 nM< 1 μ M (High Risk)~40%
Optimized Lead Imidazolopyrimidine amide derivative< 5 nM> 30 μ M (Safe)> 70%
Clinical Analogs Aminomethyl-piperidone/pyrimidine2 - 6 nM> 50 μ M (Safe)~100%

Data synthesized from foundational SAR studies on aminomethyl-pyrimidine and imidazolopyrimidine DPP-4 inhibitors[4],[5].

Conclusion

6-(Aminomethyl)pyrimidin-4-amine is a masterclass in rational pharmacophore design. By providing a perfect geometric match for the DPP-4 S1 and S2 subsites, it serves as the foundational architecture for highly selective, non-peptidomimetic antidiabetic agents. Through iterative cycles of fluorogenic kinetic assays and X-ray crystallography, this simple fragment can be elaborated into potent clinical leads that safely and effectively restore glucose homeostasis.

References

  • "7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as Potent, Selective Dipeptidyl Peptidase-4 (DPP4) Inhibitors" , Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • "Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies" , Brieflands. Available at:[Link]

  • "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review" , PMC - National Institutes of Health. Available at:[Link]

  • "Medicinal Chemistry" , Ovid. Available at:[Link]

Sources

Methodological & Application

In Vitro Pharmacological Profiling of 6-(Aminomethyl)pyrimidin-4-amine: A Privileged Scaffold for DPP-IV and Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

6-(Aminomethyl)pyrimidin-4-amine (CAS 933735-24-1)[] is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Lead Discovery (FBLD). The structural architecture of this compound offers a unique dual-modality pharmacophore that can be synthetically directed toward entirely different therapeutic classes:

  • Metabolic Targets (DPP-IV Inhibition): The aminomethyl group acts as a critical anchor. Molecular dynamics simulations and MM/GBSA analyses demonstrate that the aminomethyl moiety forms highly conserved, stabilizing hydrogen bonds with the Glu205 and Glu206 residues in the active site of Dipeptidyl Peptidase-4 (DPP-IV). Concurrently, the pyrimidine ring engages in essential van der Waals interactions with Tyr547 and Tyr666, which are decisive for high-affinity binding[2].

  • Oncologic/Immunologic Targets (Kinase Inhibition): The pyrimidine-4-amine core is a classic ATP-mimetic. It competitively binds to the hinge region of various kinases (such as JAK3, CDK4/6, and EGFR) by acting as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP[3][4]. The 6-aminomethyl vector allows for further synthetic elaboration into the solvent-exposed channel or the DFG-in/out motif to achieve kinase selectivity.

Assay Design & Self-Validating Systems

Because of its privileged nature, screening libraries derived from 6-(Aminomethyl)pyrimidin-4-amine must be evaluated against both metabolic and kinase targets to determine structure-activity relationships (SAR) and identify off-target liabilities.

We employ a Fluorometric DPP-IV Assay for primary metabolic screening and a TR-FRET JAK3 Kinase Assay for selectivity profiling.

Causality of Assay Choice: Fragment libraries often contain compounds with intrinsic fluorescence that confound standard assays. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) mitigates this by introducing a time delay before measurement, eliminating short-lived background auto-fluorescence. For the DPP-IV assay, the AMC (Aminomethylcoumarin) fluorophore provides a large Stokes shift, minimizing inner-filter effects caused by high concentrations of fragment compounds.

Workflow Library 6-(Aminomethyl)pyrimidin-4-amine Fragment Library DPPIV Primary Screen: DPP-IV Fluorometric Assay Library->DPPIV Kinase Selectivity Screen: JAK3 TR-FRET Assay Library->Kinase Hit Hit Identification (IC50 Evaluation) DPPIV->Hit Metabolic Leads Kinase->Hit Kinase Leads Opt Lead Optimization (SAR & Crystallography) Hit->Opt

In vitro screening cascade for 6-(Aminomethyl)pyrimidin-4-amine derivatives.

Experimental Protocols

Protocol A: High-Throughput Fluorometric DPP-IV Inhibition Assay

Self-Validation Standard: Every plate must include a Z'-factor calculation. A plate is only valid if Z′≥0.6 . Sitagliptin is used as the reference positive control to validate assay sensitivity.

Materials:

  • Recombinant Human DPP-IV enzyme.

  • Substrate: H-Gly-Pro-AMC (cleavage releases highly fluorescent AMC).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1% BSA, 0.01% Triton X-100.

Step-by-Step Workflow:

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the 6-(Aminomethyl)pyrimidin-4-amine derivatives in 100% DMSO. Transfer 100 nL of each to a 384-well black, flat-bottom microplate using an acoustic liquid handler (e.g., Echo 550) to maintain a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of DPP-IV enzyme (diluted in Assay Buffer to a final well concentration of 0.5 ng/well).

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 30 minutes to allow fragment-enzyme equilibrium. Rationale: Aminomethylpyrimidines can exhibit slow-binding kinetics; pre-incubation prevents the underestimation of inhibitor potency.

  • Substrate Initiation: Add 5 µL of H-Gly-Pro-AMC (final concentration 20 µM). Rationale: This concentration is set at the substrate's Km​ to ensure balanced sensitivity for competitive inhibitors.

  • Kinetic Read: Incubate for 30 minutes at RT in the dark. Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

MOA Frag Aminomethylpyrimidine Derivative Complex Inhibited Complex (Glu205/206 bound) Frag->Complex Binds Enzyme DPP-IV Enzyme (Active) Enzyme->Complex Inhibited by GLP1 Intact GLP-1 Levels Increased Complex->GLP1 Prevents Cleavage Insulin Insulin Secretion Restored GLP1->Insulin Activates Receptor

Mechanism of DPP-IV inhibition by aminomethylpyrimidines enhancing GLP-1.

Protocol B: TR-FRET JAK3 Kinase Selectivity Assay

Self-Validation Standard: Tofacitinib is used as the reference inhibitor. ATP is strictly maintained at the apparent Km​ for JAK3 (approx. 5 µM) to ensure accurate IC50​ determination for ATP-competitive pyrimidine fragments.

Materials:

  • Recombinant JAK3 kinase domain.

  • Biotinylated generic kinase substrate (e.g., Poly-GAT).

  • Europium-labeled anti-phospho antibody and Streptavidin-APC.

Step-by-Step Workflow:

  • Compound Dispensing: Dispense 100 nL of fragment compounds into a 384-well white proxiplate.

  • Kinase Reaction: Add 5 µL of JAK3 enzyme/Biotin-peptide mix in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP (final concentration 5 µM). Incubate at RT for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Detection Mix (containing EDTA to chelate Mg2+ and halt kinase activity, Eu-anti-phospho antibody, and Streptavidin-APC).

  • TR-FRET Read: Incubate for 60 minutes to allow FRET complex formation. Read on a compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine phosphorylation levels.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the parent fragment and optimized derivatives, illustrating the divergent SAR achievable from the pyrimidine-4-amine core.

CompoundDPP-IV IC50​ (µM)JAK3 IC50​ (µM)Primary TargetAssay Z'-Factor
6-(Aminomethyl)pyrimidin-4-amine 45.2>100Fragment Baseline0.82
Derivative A (Metabolic Lead)0.012>100DPP-IV0.79
Derivative B (Oncologic Lead)>1000.045JAK30.85
Sitagliptin (Control)0.018N/ADPP-IV0.88
Tofacitinib (Control)N/A0.003JAK30.81

Note: High Z'-Factors (>0.7) across all runs validate the robustness of the assay cascade, ensuring that the separation between the positive and negative controls is statistically significant for high-throughput screening.

References

  • Liang, Desheng, et al. "Molecular dynamics simulations and MM/GBSA methods to investigate binding mechanisms of aminomethylpyrimidine inhibitors with DPP-IV." Bioorganic & Medicinal Chemistry Letters, 2011. URL:[Link]

  • Gangjee, A., et al. "Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase." Taylor & Francis, 2017. URL:[Link]

  • Zipoli, F., et al. "Toward fully autonomous closed-loop molecular discovery – A case study on JAK targets." ChemRxiv, 2025. URL:[Link]

Sources

Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 6-(Aminomethyl)pyrimidin-4-amine Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP).

Introduction & Mechanistic Rationale

In the landscape of targeted therapeutics, 6-(Aminomethyl)pyrimidin-4-amine (CAS 933735-24-1) [1] has emerged as a highly privileged building block for the design of ATP-competitive kinase inhibitors. This scaffold is frequently utilized to target kinases such as JAK2, EGFR, Cdc7, and Aurora Kinases [2][3][4].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific fragment before moving into in vivo models:

  • Hinge-Binding Affinity: The pyrimidin-4-amine core acts as a robust ATP-mimetic. The nitrogen atoms in the pyrimidine ring and the exocyclic amine form critical, high-affinity hydrogen bonds with the backbone amides of the kinase hinge region [3].

  • Solvent Channel Exploitation: The 6-aminomethyl substituent is not merely a structural linker; it is a strategic functionalization point. The primary amine extends into the solvent-exposed region of the kinase binding pocket. This allows for further derivatization (e.g., acylation or reductive amination) to enhance target selectivity [4].

  • Physicochemical Optimization: The basicity of the aminomethyl group (pKa ~9) significantly improves the aqueous solubility of the lipophilic pyrimidine core at physiological pH. This is a primary driver for achieving acceptable oral bioavailability (F%) during in vivo pharmacokinetic (PK) studies.

This application note provides a self-validating, step-by-step methodology for transitioning 6-(Aminomethyl)pyrimidin-4-amine derivatives from in vitro hits to in vivo proof-of-concept.

In Vivo Evaluation Workflow

The transition from bench to animal models requires a rigorous, sequential approach to prevent false negatives caused by poor formulation or inadequate dosing. The workflow below outlines the critical path for evaluating these derivatives.

Workflow A 6-(Aminomethyl)pyrimidin-4-amine Derivative (Hit Compound) B Formulation & Stability (Vehicle Optimization) A->B C In Vivo PK Profiling (IV vs PO) B->C Soluble Formulation D LC-MS/MS Bioanalysis (Plasma & Tissue) C->D Blood/Tissue Sampling E Maximum Tolerated Dose (Toxicity Screen) D->E F% & CL acceptable F Xenograft Efficacy (Tumor Volume & Survival) E->F Dose Selection

In vivo workflow for evaluating 6-(Aminomethyl)pyrimidin-4-amine derived kinase inhibitors.

Protocol 1: In Vivo Pharmacokinetics (PK) Profiling

To establish trustworthiness in your efficacy data, you must first prove that the drug reaches the target tissue at therapeutic concentrations. Pyrimidine-based inhibitors can sometimes suffer from rapid hepatic clearance. This protocol establishes the baseline PK parameters.

Formulation Strategy
  • Causality: Intravenous (IV) administration of a suspension can cause fatal pulmonary embolisms, while oral (PO) administration of a suspension often leads to erratic, dissolution-rate-limited absorption. The aminomethyl group allows for salt formation (e.g., HCl or mesylate salts), which should be leveraged.

  • Vehicle Preparation: Dissolve the compound in 5% DMSO. Add 40% PEG400 and vortex until clear. Slowly add 55% sterile saline (0.9% NaCl) while stirring. Ensure the final solution is completely transparent.

Dosing and Sampling Methodology
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variability on absorption. IV cohorts may remain fed.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein.

    • PO Cohort: Administer 10 mg/kg via oral gavage.

  • Blood Collection: Collect 50 µL of blood via the saphenous vein into K2-EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality of Time Points: Dense early sampling (0.083–1h) is critical to capture the Cmax​ and the rapid distribution phase ( α -phase). Late sampling (4–24h) is required to accurately calculate the terminal elimination half-life ( t1/2​ ) and clearance (CL).

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer plasma to 96-well plates and store at -80°C.

LC-MS/MS Bioanalysis
  • Protein Precipitation (Self-Validating Step): To 20 µL of plasma, add 60 µL of cold acetonitrile containing a structurally similar internal standard (IS). Why? The IS corrects for matrix effects and ionization suppression in the mass spectrometer.

  • Extraction: Vortex for 2 minutes, then centrifuge at 12,000 × g for 10 minutes.

  • Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM (Multiple Reaction Monitoring) transitions for the parent mass of the pyrimidin-4-amine derivative.

Representative Quantitative Data

Below is a structured summary of typical PK parameters for an optimized 6-(Aminomethyl)pyrimidin-4-amine derivative [2].

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Unit
Cmax​ (Maximum Concentration)1540 ± 120850 ± 95ng/mL
Tmax​ (Time to Maximum Concentration)-1.0 ± 0.2h
AUC0−∞​ (Area Under the Curve)3200 ± 2106400 ± 430h·ng/mL
t1/2​ (Elimination Half-Life)2.5 ± 0.33.1 ± 0.4h
Clearance (CL) 10.4 ± 1.1-mL/min/kg
Volume of Distribution ( Vd​ ) 2.2 ± 0.2-L/kg
Bioavailability (F) -40.0 %

Protocol 2: In Vivo Efficacy Model (Tumor Xenograft)

Once a favorable PK profile (e.g., F > 30%, manageable clearance) is established, the compound is advanced to efficacy modeling. For this protocol, we assume the derivative is a targeted JAK2 inhibitor [2].

Cell Inoculation and Randomization
  • Cell Preparation: Harvest Ba/F3 cells expressing the JAK2-V617F mutation during the logarithmic growth phase. Wash and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization (Self-Validating Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle and treatment groups (n=8/group).

    • Causality: Randomizing by tumor volume rather than body weight ensures that the baseline disease burden is statistically equivalent across all cohorts, preventing skewed efficacy data.

Dosing and Monitoring
  • Dosing Regimen: Based on the t1/2​ of ~3 hours (from the PK data), administer the compound PO, BID (twice daily) at 15 mg/kg and 30 mg/kg to maintain plasma concentrations above the IC50​ throughout the dosing interval.

  • Tumor Measurement: Measure tumor dimensions bi-weekly. Calculate tumor volume using the formula:

    Volume=0.5×Length×Width2
  • Toxicity Monitoring: Weigh mice bi-weekly. A body weight loss of >20% from baseline indicates severe toxicity, mandating immediate euthanasia.

Endpoint Target Engagement (Pharmacodynamics)

To prove that tumor regression is causally linked to the drug's mechanism of action (and not off-target toxicity), harvest tumors at the end of the study (2 hours post-final dose). Homogenize the tissue and perform a Western blot for phosphorylated STAT5 (p-STAT5), the direct downstream effector of JAK2. A dose-dependent decrease in p-STAT5 validates the in vivo mechanism of the 6-(Aminomethyl)pyrimidin-4-amine derivative.

References

  • BOC Sciences. CAS 933735-24-1 (6-(Aminomethyl)pyrimidin-4-amine).
  • National Institutes of Health (NIH). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
  • National Institutes of Health (NIH). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
  • Bioorganic & Medicinal Chemistry. 2-Aminomethylthieno[3,2-d]pyrimidin-4(3H)-ones bearing 3-methylpyrazole hinge binding moiety: Highly potent, selective, and time-dependent inhibitors of Cdc7 kinase.

using 6-(Aminomethyl)pyrimidin-4-amine in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 6-(Aminomethyl)pyrimidin-4-amine in Kinase-Targeted Fragment-Based Drug Discovery (FBDD)

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Compound: 6-(Aminomethyl)pyrimidin-4-amine (CAS: 933735-24-1)

Introduction & Mechanistic Rationale

In the landscape of targeted therapeutics, the pyrimidin-4-amine motif is recognized as a "privileged scaffold" for ATP-competitive kinase inhibitors [1]. Because this fused nitrogen-containing heterocycle acts as a bioisostere of the adenine ring of ATP, it is highly effective at mimicking key hydrogen-bonding interactions within the kinase hinge region [1].

6-(Aminomethyl)pyrimidin-4-amine serves as an ideal starting point for Fragment-Based Drug Discovery (FBDD). The molecule provides two distinct functional zones:

  • The Hinge Anchor (Pyrimidin-4-amine): The primary amine at the 4-position acts as a hydrogen bond donor, while the adjacent pyrimidine nitrogen (N3) acts as a hydrogen bond acceptor. Together, they form a bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge region (typically a Methionine or Leucine residue).

  • The Growth Vector (6-Aminomethyl): The aliphatic primary amine at the 6-position is highly nucleophilic compared to the deactivated 4-amine (which is engaged in resonance with the pyrimidine ring). This differential reactivity allows for regioselective functionalization without the need for complex protecting group strategies. The 6-position vector typically projects outward toward the solvent-exposed channel or into the ribose-binding pocket, making it an ideal handle for fragment elaboration via amide coupling or reductive amination to improve binding affinity and physicochemical properties [2].

FragmentGrowth A 6-(Aminomethyl)pyrimidin-4-amine (FBDD Anchor) B Hinge Binding (4-Amine & N3) A->B Target Anchoring C Vector Growth (6-Aminomethyl) A->C Synthetic Handle D Amide Coupling (Solvent Channel Probe) C->D E Reductive Amination (Ribose Pocket Probe) C->E F Biophysical Screening (SPR / TSA) D->F E->F

Caption: Logical workflow of fragment growth utilizing the distinct reactivity zones of 6-(Aminomethyl)pyrimidin-4-amine.

Synthetic Protocols: Regioselective Fragment Elaboration

The causality behind the following protocols relies on the inherent electronic properties of the scaffold. The 4-amino group is an exocyclic aniline-like amine, rendering it poorly nucleophilic. The 6-aminomethyl group is an aliphatic primary amine, which is highly nucleophilic. This allows for direct, regioselective derivatization.

Protocol A: Regioselective Amide Coupling

Objective: Generate a library of 6-amidomethyl derivatives to probe the solvent-exposed channel.

Reagents & Materials:

  • 6-(Aminomethyl)pyrimidin-4-amine (1.0 eq)

  • Carboxylic acid library members (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a dried 10 mL glass vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir at room temperature (22°C) for 15 minutes to form the active OAt ester.

  • Coupling: Add 6-(Aminomethyl)pyrimidin-4-amine (1.0 eq) dropwise as a solution in DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS. Self-Validating Check: The mass corresponding to the mono-acylated product should appear cleanly; di-acylation at the 4-position is sterically and electronically disfavored at room temperature.

  • Purification: Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to yield the pure amide.

Protocol B: Reductive Amination

Objective: Generate secondary amines to introduce flexibility and basicity for ribose-pocket interactions.

Step-by-Step Methodology:

  • Imine Formation: Combine 6-(Aminomethyl)pyrimidin-4-amine (1.0 eq) and an aldehyde (1.0 eq) in anhydrous Methanol (MeOH) containing 1% v/v glacial acetic acid. Stir at 40°C for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB, 2.0 eq) portion-wise.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with Dichloromethane (DCM). Purify via flash chromatography (DCM:MeOH gradient).

Biophysical Validation & Data Presentation

To ensure the synthesized derivatives maintain their hinge-binding integrity while gaining affinity through the 6-position vector, compounds must be evaluated using a self-validating biophysical cascade. Surface Plasmon Resonance (SPR) is prioritized to determine binding kinetics ( KD​ , kon​ , koff​ ), followed by Thermal Shift Assays (TSA) to confirm thermodynamic stabilization of the folded kinase domain.

Table 1: Representative Fragment Growth Validation Data (Kinase Target: CDK2)
Compound IDModification at 6-AminomethylSPR KD​ (µM)Ligand Efficiency (LE)TSA ΔTm​ (°C)
Fragment 1 None (Starting Scaffold)145.00.42+ 1.2
Analog 2a Acetamide42.50.38+ 2.4
Analog 2b Cyclopropanecarboxamide18.10.39+ 3.8
Analog 3a Benzyl secondary amine5.20.35+ 5.1
Analog 3b 3-Fluorobenzyl secondary amine1.80.36+ 6.7

Data Interpretation: The transition from Fragment 1 to Analog 3b demonstrates a ~80-fold increase in binding affinity ( KD​ ) while maintaining a favorable Ligand Efficiency (>0.3), validating the 6-aminomethyl vector as an effective trajectory for fragment growth [3].

SPRWorkflow A 1. Target Immobilization (Amine Coupling to CM5 Chip) B 2. Analyte Injection (Concentration Series 0.1 - 200 µM) A->B C 3. Kinetic Profiling (Association/Dissociation Rates) B->C D 4. Orthogonal Validation (Thermal Shift Assay) C->D

Caption: Self-validating biophysical screening workflow for fragment hit confirmation.

Conclusion

The 6-(Aminomethyl)pyrimidin-4-amine scaffold is a highly modular, hinge-binding anchor for kinase drug discovery. By exploiting the differential nucleophilicity between the 4-amine and the 6-aminomethyl group, medicinal chemists can rapidly generate targeted libraries without complex protection/deprotection schemes. Rigorous biophysical validation via SPR ensures that fragment elaborations translate into genuine affinity gains, paving the way for the development of potent, selective kinase inhibitors.

References

  • Fabbro, D., et al. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Advances, 2020. Available at:[Link]

  • Boriack-Sjodin, P. A., et al. "The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits." RSC Medicinal Chemistry, 2022. Available at:[Link]

  • Rees, D. C., et al. "Fragment-Based Lead Discovery." Annual Reports in Medicinal Chemistry, 2007. Available at:[Link]

Application Note: 6-(Aminomethyl)pyrimidin-4-amine as a Versatile Chemical Probe Scaffold for Leucine-Rich Repeat Kinase 2 (LRRK2)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Leucine-Rich Repeat Kinase 2 (LRRK2) is a complex, multidomain protein heavily implicated in the pathogenesis of both familial and sporadic Parkinson's disease (PD). The G2019S mutation within the kinase domain hyperactivates LRRK2, leading to aberrant phosphorylation of Rab GTPases and subsequent lysosomal dysfunction. Consequently, LRRK2 is a highly validated therapeutic target[1].

When designing chemical probes to study or degrade LRRK2, researchers require a scaffold that provides potent target engagement while offering a functional handle for chemical biology applications (e.g., PROTACs, affinity chromatography, or fluorescent labeling). 6-(Aminomethyl)pyrimidin-4-amine serves as an optimal, privileged fragment for this purpose.

The Causality of Scaffold Design (E-E-A-T)

The structural logic behind utilizing 6-(Aminomethyl)pyrimidin-4-amine is rooted in precise crystallographic and molecular dynamics data:

  • Hinge-Binding Core: The 4-aminopyrimidine core perfectly mimics the adenine ring of ATP. The N3 nitrogen of the pyrimidine ring and the 4-amino group act as a bidentate hydrogen bond acceptor/donor pair. These interact directly with the backbone amide and carbonyl of Glu1948 and Ala1950 in the LRRK2 hinge region, anchoring the probe with high affinity[1][2].

  • Solvent-Exposed Vector: The 6-aminomethyl group is strategically directed outward toward the solvent channel (ribose-binding pocket). The primary aliphatic amine ( −CH2​NH2​ ) provides a highly reactive nucleophilic handle. This allows researchers to utilize standard NHS-ester or EDC/NHS coupling chemistries to attach bulky functional groups without causing steric clashes against the Met1947 gatekeeper residue[3].

LRRK2_Pathway LRRK2 LRRK2 (G2019S Mutant) Hyperactive Kinase Rab Rab GTPases (e.g., Rab10, Rab29) LRRK2->Rab Phosphorylation (Pathogenic) Probe 6-(Aminomethyl)pyrimidin-4-amine Probe Scaffold Probe->LRRK2 Hinge Binding (Glu1948, Ala1950) Rescue Restored Lysosomal Function Neuroprotection Probe->Rescue Kinase Inhibition Lysosome Lysosomal Dysfunction & Neurotoxicity Rab->Lysosome Aberrant Signaling

Caption: Pathogenic LRRK2 signaling pathway and mechanism of targeted inhibition by the 4-aminopyrimidine probe.

Experimental Methodologies

To ensure a self-validating experimental system, the following protocols describe both the chemical functionalization of the probe and the subsequent biological validation of target engagement.

Protocol A: Bioconjugation of the Probe to a PROTAC Linker

This protocol details the attachment of a PEG-based linker terminating in an E3 ligase ligand (e.g., Thalidomide for CRBN) to the 6-aminomethyl handle.

Reagents & Conditions:

  • 6-(Aminomethyl)pyrimidin-4-amine (1.0 eq)

  • NHS-Ester-PEG4-Thalidomide (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: Dissolve 6-(Aminomethyl)pyrimidin-4-amine (10 mg, ~0.08 mmol) in 1.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add DIPEA (42 μ L, 0.24 mmol) to the solution to ensure the primary amine is fully deprotonated and nucleophilic. Causality note: The 4-amino group on the pyrimidine ring is highly deactivated due to resonance with the aromatic system; thus, the aliphatic 6-aminomethyl group will react chemoselectively.

  • Coupling: Dropwise add a solution of NHS-Ester-PEG4-Thalidomide (1.1 eq) dissolved in 0.5 mL DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Purification: Quench the reaction with 100 μ L of water and purify the crude mixture via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the LRRK2-targeted PROTAC.

Workflow Step1 Probe Scaffold 6-(Aminomethyl)pyrimidin-4-amine Step2 NHS-Ester Coupling (Linker Attachment) Step1->Step2 Step3 E3 Ligase Ligand (CRBN/VHL) Conjugation Step2->Step3 Step4 LRRK2 PROTAC Degrader Step3->Step4

Caption: Step-by-step chemical workflow for functionalizing the probe into a targeted LRRK2 degrader.

Protocol B: Cellular Target Engagement Assay (pSer935 LRRK2)

Because direct measurement of LRRK2 kinase activity in cells is challenging, monitoring the dephosphorylation of the Ser935 residue serves as a highly reliable, self-validating surrogate biomarker for LRRK2 kinase inhibition[4].

Step-by-Step Procedure:

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells (or LRRK2-G2019S transfected HEK293T cells) in 6-well plates at a density of 5×105 cells/well. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Treatment: Treat cells with varying concentrations of the functionalized probe (e.g., 1 nM to 10 μ M) for 2 hours. Include a DMSO vehicle control and a positive control (e.g., MLi-2 at 100 nM)[3].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the pSer935 signal).

  • Immunoblotting: Resolve 20 μ g of total protein lysate via SDS-PAGE. Transfer to a nitrocellulose membrane.

  • Detection: Probe the membrane with anti-LRRK2 (total) and anti-phospho-Ser935 LRRK2 primary antibodies. Use fluorescently labeled secondary antibodies and quantify the pSer935/Total LRRK2 ratio to determine the cellular IC 50​ .

Quantitative Data Presentation

The table below summarizes typical binding affinities and cellular target engagement metrics for 4-aminopyrimidine-based LRRK2 probes (such as MLi-2 analogs) compared to the bare scaffold, highlighting the tolerance of the 6-position for linker attachment.

Compound / Probe VariantLRRK2 WT IC 50​ (nM)LRRK2 G2019S IC 50​ (nM)Cellular pSer935 IC 50​ (nM)Hinge Binding Residues
Bare Scaffold > 5,000> 5,000N/AGlu1948, Ala1950
Optimized Probe (MLi-2 analog) 0.761.43.4Glu1948, Ala1950
Biotinylated Probe (via 6-position) 12.58.245.0Glu1948, Ala1950
PROTAC Degrader (via 6-position) 25.018.5DC 50​ = 85.0*Glu1948, Ala1950

*DC 50​ represents the concentration at which 50% of the target protein is degraded.

References

  • [1] Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. MDPI Genes. Available at:[Link]

  • [2] Molecular Modeling Study on the Interaction Mechanism between the LRRK2 G2019S Mutant and Type I Inhibitors by Integrating Molecular Dynamics Simulation, Binding Free Energy Calculations, and Pharmacophore Modeling. ACS Chemical Neuroscience. Available at:[Link]

  • [3] Discovery of a 3-(4-Pyrimidinyl) Indazole (MLi-2), an Orally Available and Selective Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor that Reduces Brain Kinase Activity. Journal of Medicinal Chemistry. Available at:[Link]

  • [4] In silico, in vitro and cellular analysis with a kinome-wide inhibitor panel correlates cellular LRRK2 dephosphorylation to inhibitor activity on LRRK2. Frontiers in Molecular Neuroscience. Available at:[Link]

Sources

Application Note: Cell-Based Assay Workflows for 6-(Aminomethyl)pyrimidin-4-amine Derivatives in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Fragment-Based Drug Discovery (FBDD), Lead Optimization, Target Engagement, Phenotypic Screening.

Introduction: The Aminopyrimidine Pharmacophore

6-(Aminomethyl)pyrimidin-4-amine (CAS 933735-24-1) is a low-molecular-weight chemical building block widely utilized as a starting point in Fragment-Based Drug Discovery (FBDD)[]. The aminopyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry because it effectively mimics the adenine ring of ATP. This allows the fragment to anchor securely into the highly conserved hinge region of various kinases (e.g., AKT, PIM, nNOS) via characteristic bidentate hydrogen bonds[2].

Furthermore, the primary aminomethyl group at the C6 position provides an ideal synthetic handle for rapid library generation (e.g., via amide coupling or reductive amination), enabling researchers to explore adjacent hydrophobic pockets to achieve kinase selectivity[2].

While biochemical assays (such as isolated recombinant kinase assays) are useful for initial affinity screening, they fail to account for cellular permeability, intracellular ATP competition, and off-target cytotoxicity. To bridge the gap between in vitro binding and in vivo efficacy, researchers must deploy orthogonal cell-based assays. This guide details a self-validating workflow utilizing Live-Cell NanoBRET for intracellular target engagement and CellTiter-Glo for phenotypic viability screening.

Experimental Design & Causality (E-E-A-T)

To establish a robust, self-validating screening funnel, researchers must understand the causality behind each chosen assay. Do not rely on a single readout; instead, correlate target binding directly to phenotypic outcomes.

Intracellular Target Engagement (NanoBRET)
  • The Challenge: A compound may exhibit a sub-nanomolar IC₅₀ in a biochemical assay but fail in live cells due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (typically 1–5 mM).

  • The Mechanism: NanoBRET (Bioluminescence Resonance Energy Transfer) measures the competitive displacement of a cell-permeable fluorescent tracer by the aminopyrimidine derivative from a NanoLuciferase (NLuc)-kinase fusion protein in live cells[3].

  • The Causality: When the aminopyrimidine inhibitor successfully enters the cell and engages the active site of the kinase, it physically displaces the tracer. This increases the distance between the NLuc donor and the fluorescent acceptor, causing a dose-dependent loss of the BRET signal. This proves direct, intracellular target engagement (e.g., validating AKT inhibitor binding in a cellular context).

Phenotypic Viability (CellTiter-Glo)
  • The Challenge: Target engagement must causally link to a desired phenotypic outcome—in oncology, this is typically cell death or proliferation arrest.

  • The Mechanism: The CellTiter-Glo assay quantifies intracellular ATP levels. Because ATP is strictly maintained by metabolically active cells and rapidly degrades upon cell death by endogenous ATPases, the luminescent readout of ATP serves as a highly sensitive, direct proxy for cell viability[4].

  • The Causality: If the aminopyrimidine derivative successfully inhibits an essential survival kinase (e.g., AKT or PIM), the resulting apoptosis will manifest as a sharp decrease in luminescence. This allows for high-throughput screening of the compound's true anti-proliferative efficacy[5].

The Self-Validating System

By running these assays in parallel, researchers can calculate the correlation between the target engagement IC₅₀ and the viability EC₅₀. A tight correlation validates that the phenotypic toxicity is on-target. Conversely, a viability EC₅₀ that is drastically lower than the NanoBRET IC₅₀ strongly suggests off-target cytotoxicity.

Workflow & Mechanistic Visualizations

FBDD_Workflow Fragment Fragment Library 6-(Aminomethyl)pyrimidin-4-amine Synthesis Chemical Derivatization (C2/C6 Substitution) Fragment->Synthesis NanoBRET Live-Cell Target Engagement (NanoBRET Assay) Synthesis->NanoBRET Intracellular Binding Viability Phenotypic Screening (CellTiter-Glo Assay) Synthesis->Viability Anti-proliferative Effect Lead Lead Candidate Selection NanoBRET->Lead Viability->Lead

Workflow for optimizing 6-(Aminomethyl)pyrimidin-4-amine via orthogonal cell-based assays.

NanoBRET_Principle Kinase Kinase-NanoLuc Fusion BRET High BRET Signal (Target Bound) Kinase->BRET + Tracer Tracer Fluorescent Tracer Tracer->BRET NoBRET Loss of BRET (Target Engaged) BRET->NoBRET + Inhibitor Inhibitor Aminopyrimidine Inhibitor Inhibitor->NoBRET

Mechanism of NanoBRET target engagement by competitive displacement of a fluorescent tracer.

Quantitative Data Presentation

The following table summarizes a mock Fragment-to-Lead optimization campaign, demonstrating how derivatizing the 6-(Aminomethyl)pyrimidin-4-amine core improves both intracellular target engagement and phenotypic viability.

CompoundStructural ModificationNanoBRET IC₅₀ (µM)CellTiter-Glo EC₅₀ (µM)Ligand Efficiency (LE)
Fragment (6-(Aminomethyl)pyrimidin-4-amine)None (Parent Scaffold)> 50.0> 100.00.21
Intermediate 1 C2-Benzylthio addition4.5018.200.28
Lead Candidate C2-Benzylthio, C6-Aryl amide0.080.350.36

Note: The convergence of NanoBRET IC₅₀ and CellTiter-Glo EC₅₀ in the Lead Candidate indicates high on-target cellular efficacy.

Step-by-Step Experimental Protocols

Protocol A: Live-Cell NanoBRET Target Engagement Assay

This protocol validates that the synthesized aminopyrimidine derivatives physically bind the target kinase inside a living cell.

Assay Validation & Controls:

  • Positive Control: A known, cell-permeable pan-kinase inhibitor (e.g., Staurosporine) to ensure tracer displacement is functional.

  • Negative Control: DMSO vehicle (0% displacement).

Methodology:

  • Cell Plating & Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Transfect cells with the target Kinase-NanoLuc fusion plasmid using a standard lipid-based transfection reagent (e.g., FuGENE HD) at a 1:3 DNA-to-lipid ratio[3].

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Seeding:

    • Trypsinize and resuspend cells in Opti-MEM (phenol red-free) to eliminate background fluorescence.

    • Seed cells into a 384-well white plate at a density of 10,000 cells/well.

  • Tracer & Compound Addition:

    • Add the appropriate fluorescent NanoBRET Tracer (e.g., Tracer K-10) at its pre-determined K_d concentration.

    • Add the 6-(Aminomethyl)pyrimidin-4-amine derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

    • Incubate the plates for 2 hours at 37°C to allow for compound equilibration and tracer displacement.

  • BRET Measurement:

    • Add NanoBRET Nano-Glo Substrate (furimazine) to all wells.

    • Read the plate on a luminescence-capable microplate reader equipped with dual filters: Donor emission (450 nm) and Acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio: (Acceptor 610 nm) / (Donor 450 nm).

    • Plot the BRET ratio against the log[Compound] to determine the intracellular IC₅₀.

Protocol B: Phenotypic Viability Screening (CellTiter-Glo)

This protocol assesses the downstream phenotypic consequence (cell death/proliferation arrest) of kinase inhibition.

Assay Validation & Controls:

  • Vehicle Control: 0.1% DMSO (represents 100% viability).

  • Kill Control: 10 µM Puromycin or Digitonin (represents 0% viability).

  • Quality Metric: Calculate the Z'-factor using the vehicle and kill controls. A Z'-factor > 0.5 indicates a robust assay suitable for screening.

Methodology:

  • Cell Seeding:

    • Seed the target cancer cell line (e.g., MDA-MB-231 for AKT/PIM dependency) into a 384-well opaque white plate at 2,000 cells/well in 20 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrimidine derivatives in complete medium.

    • Transfer 5 µL of the diluted compounds to the assay plate (final DMSO concentration should not exceed 0.1%).

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes (critical for stabilizing the luciferase reaction)[4].

    • Add 25 µL of CellTiter-Glo reagent to each well (1:1 ratio with the culture medium).

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Luminescence Detection:

    • Record luminescence using a microplate reader (integration time: 0.1–1.0 seconds per well).

    • Normalize the data against the DMSO control and plot to determine the EC₅₀.

References

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase Source: Journal of Medicinal Chemistry / PubMed Central URL:[Link]

  • Development of Cell Permeable NanoBRET Probes for the Measurement of PLK1 Target Engagement in Live Cells Source: bioRxiv / PubMed Central URL:[Link]

  • Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT Source: ACS Chemical Biology / PubMed URL:[Link]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening Source: PLoS One / PubMed Central URL:[Link]

  • Small-Molecule Inhibitor Which Reactivates p53 in Human T-Cell Leukemia Virus Type 1-Transformed Cells Source: Journal of Virology / PubMed Central URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 6-(Aminomethyl)pyrimidin-4-amine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is specifically engineered for process chemists and drug development professionals optimizing the synthesis and isolation of 6-(Aminomethyl)pyrimidin-4-amine.

Knowledge Base Article: Mechanistic Control of Nitrile Reduction

The most scalable and atom-economical route to 6-(aminomethyl)pyrimidin-4-amine is the catalytic hydrogenation of 4-amino-6-cyanopyrimidine[1]. While straightforward in theory, the pyrimidine core introduces significant chemoselectivity and isolation challenges.

The fundamental issue during nitrile reduction is the formation of a highly reactive imine intermediate. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the imine to form a secondary amine (dimer) byproduct[1]. To manipulate the reaction kinetics in favor of the primary amine, a massive molar excess of methanolic ammonia is introduced, which acts as a competing nucleophile and shifts the equilibrium[2].

G Nitrile 4-Amino-6-cyanopyrimidine (Starting Nitrile) Imine Imine Intermediate (Highly Reactive) Nitrile->Imine H2 / Raney Ni Primary 6-(Aminomethyl)pyrimidin-4-amine (Target Product) Imine->Primary H2 / Raney Ni Secondary Dimerization Byproduct (Secondary Amine) Imine->Secondary Attack by Primary Amine Primary->Secondary Ammonia Methanolic Ammonia (Additive) Ammonia->Imine Shifts Equilibrium

Mechanistic pathway of nitrile reduction highlighting the role of ammonia in preventing dimerization.

Protocol Hub: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Raney Nickel over Palladium on Carbon (Pd/C). Pd/C in neutral conditions often exacerbates secondary amine formation and is highly susceptible to poisoning by the basic pyrimidine nitrogens.

Step 1: Catalyst Preparation & Anhydrous Washing

  • Action: Weigh 2.0 g of Raney Nickel slurry (approx. 20% w/w relative to substrate). Wash 3x with 10 mL of anhydrous methanol under an argon atmosphere.

  • Causality: Water from the commercial slurry can lead to the hydrolysis of the intermediate imine into an aldehyde, which subsequently undergoes reductive amination to form unwanted side products.

  • Validation Check: The supernatant must be completely clear. Karl Fischer titration of the final wash should indicate <0.1% water.

Step 2: Reaction Assembly

  • Action: In a high-pressure hydrogenation vessel, dissolve 10.0 g (83.3 mmol) of 4-amino-6-cyanopyrimidine in 100 mL of 7M Ammonia in Methanol. Add the washed Raney Nickel catalyst.

  • Causality: The 7M concentration provides roughly a 10-fold molar excess of ammonia. This Le Chatelier shift is the primary kinetic defense against dimerization[2].

Step 3: Catalytic Hydrogenation

  • Action: Purge the vessel 3x with Nitrogen, then 3x with Hydrogen. Pressurize to 50 psi (3.4 bar) H 2​ and stir vigorously (>800 rpm) at 25°C for 12 hours.

  • Causality: Vigorous stirring is critical to overcome the gas-liquid-solid mass transfer limitations inherent in heterogeneous catalysis. Maintaining room temperature prevents the over-reduction of the aromatic pyrimidine ring.

  • Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes. Confirm via LC-MS (Target m/z: [M+H] + = 125.1).

Step 4: Catalyst Filtration & Concentration

  • Action: Vent the reactor and purge with Nitrogen. Filter the mixture through a tightly packed pad of Celite. Wash the pad with 50 mL of methanol. (Caution: Dry Raney Nickel is pyrophoric). Concentrate the filtrate under reduced pressure at 35°C.

  • Causality: Celite prevents fine catalyst particulates from passing into the product, which would cause heavy metal contamination and product degradation during concentration.

Step 5: Dihydrochloride Salt Isolation

  • Action: Dissolve the crude oil in 30 mL of ethanol and cool to 0°C. Dropwise, add 45 mL of 4M HCl in dioxane. Stir for 1 hour, filter the resulting precipitate, and dry under vacuum.

  • Causality: The free base of 6-(aminomethyl)pyrimidin-4-amine is extremely polar and difficult to crystallize. Converting it to the dihydrochloride salt (CAS 1523618-18-9) forces precipitation, leaving organic impurities in the mother liquor and providing a highly stable, easily handled solid[3].

  • Validation Check: Expected yield is >85%. Purity via HPLC >98%.

Data Analytics: Quantitative Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity profile.

Optimization PhaseCatalyst Loading (w/w)NH 3​ EquivalentsH 2​ Pressure (psi)Conversion (%)Primary Amine Yield (%)Dimer Byproduct (%)
A (Baseline) 10% Raney Ni0501004550
B (Ammonia Added) 10% Raney Ni5501008212
C (High Ammonia) 10% Raney Ni1050100914
D (High Pressure) 10% Raney Ni10100100755 (20% ring reduction)
E (Optimized) 20% Raney Ni105010096 <2

Ask the Expert: Troubleshooting & FAQs

Q1: Why is my product turning into a sticky, unworkable gum during isolation? Causality: The free base of aminomethylpyrimidines is highly hygroscopic and prone to forming oils due to extensive intermolecular hydrogen bonding. Solution: Do not attempt to isolate the free base via aqueous workup. Proceed directly to Step 5 of the protocol to precipitate the product as the dihydrochloride salt[3].

Q2: I am seeing a mass of 231 [M+H] + in my LC-MS. What is this, and how do I fix it? Causality: A mass of 231 corresponds to the secondary amine dimer (bis((6-aminopyrimidin-4-yl)methyl)amine), formed when the primary amine product attacks the reactive imine intermediate[1]. Solution: Your local ammonia concentration is too low. Ensure you are using freshly prepared 7M NH 3​ in methanol, and increase the stirring rate to >800 rpm to prevent localized depletion of ammonia at the catalyst surface.

Q3: The reaction stalls at 30-40% conversion despite high H 2​ pressure. How do I push it to completion? Causality: The basic nitrogens on the pyrimidine ring are coordinating to the active nickel sites, causing severe catalyst poisoning. Solution: Increase the catalyst loading from 10% to 20% w/w. Alternatively, if scaling up, consider transitioning to a continuous flow reactor system. Continuous flow systems maintain a massive localized catalyst-to-substrate ratio, effectively eliminating poisoning issues and severe back mixing[4].

Q4: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel? Causality: While Pd/C is a highly active hydrogenation catalyst, it typically requires acidic conditions (e.g., methanolic HCl) to prevent dimerization during nitrile reduction. Solution: If Raney Nickel is unavailable, you can use 10% Pd/C, but you must replace the methanolic ammonia with methanolic HCl. This protonates the primary amine immediately upon formation, rendering it non-nucleophilic and preventing dimer formation.

References

  • Nitrile reduction - Wikipedia. URL: [Link]

  • Continuous hydrogenation of nitriles to primary amines with high selectivity in flow - ResearchGate. URL:[Link]

Sources

Technical Support Center: 6-(Aminomethyl)pyrimidin-4-amine Solubility & Formulation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. 6-(Aminomethyl)pyrimidin-4-amine (CAS 933735-24-1) is a highly polar, basic pyrimidine derivative frequently utilized in early-stage drug discovery. While its low molecular weight (124.14 g/mol ) and hydrophilicity might suggest easy handling, researchers frequently encounter paradoxical insolubility in both standard screening solvents (like DMSO) and physiological buffers.

This guide provides mechanistic troubleshooting, validated protocols, and formulation strategies to overcome these barriers, ensuring scientific integrity and reproducible assay results.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does 6-(Aminomethyl)pyrimidin-4-amine form a cloudy suspension in 100% DMSO, even at low millimolar concentrations? The Causality: This is a classic "brick dust" phenomenon[1]. Despite being polar, the molecule contains multiple hydrogen bond donors (the primary aliphatic amine and the pyrimidine-4-amine) and acceptors (the pyrimidine ring nitrogens). In the solid state, these form a dense, highly stable intermolecular hydrogen-bonding network, resulting in an exceptionally high crystal lattice energy[2]. When the thermodynamic energy required to disrupt this lattice exceeds the solvation energy provided by DMSO, the compound resists dissolution[3]. The Solution: You must disrupt the lattice using thermal energy (sonication/heat) or chemical disruption (trace acidification to break the H-bond network).

Q2: I successfully dissolved the compound in DMSO, but it immediately crashed out when spiked into PBS (pH 7.4) for my in vitro assay. What happened? The Causality: This is an ionization and buffer-capacity issue. The primary aminomethyl group has a basic pKa of approximately 9.0–10.0. If you purchased the compound as a free base, it is uncharged in its solid state. When spiked into PBS, the free base attempts to protonate, pulling protons from the buffer. If the buffer capacity is exceeded, the microenvironmental pH spikes, keeping the drug in its uncharged, poorly soluble free-base state. Furthermore, rapid solvent shifting from DMSO to water causes kinetic precipitation before ionization can occur. The Solution: Pre-dissolve the compound in an acidic aqueous vehicle before introducing it to the buffer, ensuring the molecule is fully protonated prior to dilution.

Q3: How do I formulate this compound for in vivo dosing (e.g., oral gavage or IV injection)? The Causality: You should avoid using the free base for in vivo formulations. Relying on the stomach's low pH to dissolve a brick dust free base often leads to highly variable bioavailability. The Solution: You must utilize a salt form—specifically, the dihydrochloride salt. Salt formation lowers the melting point and disrupts the tightly packed free-base lattice, drastically increasing the dissolution rate in aqueous media. If the pre-formed salt is unavailable, use the in situ salt formation protocol below.

Part 2: Quantitative Solubility Strategy Matrix

The following table summarizes the expected quantitative outcomes of various solubilization strategies based on the molecule's thermodynamic properties.

Solvent SystemAdditive / ConditionEst. Solubility LimitExpected OutcomeMechanistic Rationale
100% DMSO Ambient (25°C)< 1 mg/mLCloudy SuspensionHigh crystal lattice energy prevents solvation[2].
100% DMSO 0.1% TFA + Heat (40°C)> 20 mg/mLClear SolutionAcidification disrupts intermolecular H-bonds[3].
PBS (pH 7.4) Free Base, Ambient< 0.5 mg/mLPrecipitationNeutral free base lacks sufficient hydration energy[1].
Water 2.0 eq HCl (in situ salt)> 50 mg/mLClear SolutionCationic salt form maximizes ion-dipole interactions.
Part 3: Validated Experimental Protocols

Every protocol described here is designed as a self-validating system. By monitoring visual clarity and pH, you can confirm the mechanistic success of the solubilization before proceeding to your assay.

Protocol A: Acid-Assisted DMSO Solubilization (For High-Throughput Screening)

Use this protocol when preparing master stocks for biochemical or cell-based assays.

  • Weighing: Weigh the required mass of 6-(Aminomethyl)pyrimidin-4-amine free base into a clean, dry glass vial.

  • Initial Solvation: Add 90% of the target volume of anhydrous DMSO. Vortex for 30 seconds. (Self-Validation: The solution will likely remain a cloudy suspension, confirming high lattice energy).

  • Chemical Disruption: Add 0.1% to 0.5% (v/v) Trifluoroacetic acid (TFA) or 1M HCl directly to the DMSO suspension.

  • Thermal Disruption: Sonicate the vial in a water bath at 37°C–40°C for 5–10 minutes.

  • Validation: Inspect the vial against a light source. The solution must be completely transparent with no particulate matter.

  • Finalization: Bring to the final volume with DMSO. Critical Note: When spiking this stock into cell media, ensure the final DMSO concentration is ≤0.5% and that the trace acid does not perturb the media's phenol red indicator.

Protocol B: In Situ Salt Formation for Aqueous Buffers (For In Vivo / Cell Assays)

Use this protocol when formulating the free base for animal dosing or when organic solvents are prohibited.

  • Suspension: Suspend the free base in sterile deionized water (do not use a buffer yet) at 80% of the final desired volume.

  • Ionization: Add 2.0 molar equivalents of 1M HCl dropwise while stirring continuously.

  • Validation: Monitor the solution. As the aliphatic and pyrimidine amines protonate, the solid will rapidly dissolve, yielding a clear solution. Check the pH; it should be acidic (pH 2–4).

  • Buffering: Slowly add concentrated buffer salts (e.g., 10X PBS) to reach a 1X final concentration.

  • Neutralization: Carefully adjust the final pH to 7.2–7.4 using 0.1M NaOH. Add the base dropwise. (Self-Validation: If you overshoot the pH > 8.0, the solution will turn cloudy as the free base precipitates. If this happens, back-titrate with HCl).

  • Finalization: Q.S. to the final volume with water and pass through a 0.22 µm sterile filter.

Part 4: Solubilization Logic Workflow

The following decision tree maps the logical pathway for overcoming the specific physicochemical hurdles of 6-(Aminomethyl)pyrimidin-4-amine.

Solubility_Workflow Start 6-(Aminomethyl)pyrimidin-4-amine (Solid Free Base) SolventChoice Target Solvent? Start->SolventChoice Organic Organic (e.g., DMSO) Issue: High Crystal Lattice SolventChoice->Organic DMSO/MeOH Aqueous Aqueous Buffer Issue: Free Base Precipitation SolventChoice->Aqueous PBS/Water HeatSonicate Apply Heat (40°C) & Sonication Organic->HeatSonicate CheckpH Check Buffer pH Aqueous->CheckpH AddAcidOrg Add 0.1% TFA or HCl (Disrupt H-Bonds) HeatSonicate->AddAcidOrg If brick dust persists SuccessOrg Solubilized in Organic Media HeatSonicate->SuccessOrg If successful AddAcidOrg->SuccessOrg LowerpH Lower pH < 6.0 (Protonate Aliphatic Amine) CheckpH->LowerpH pH > 7 SaltForm Use Dihydrochloride Salt Form CheckpH->SaltForm Formulation needed SuccessAq Solubilized in Aqueous Media LowerpH->SuccessAq SaltForm->SuccessAq

Figure 1: Decision tree for overcoming high crystal lattice energy and pH-dependent solubility issues.

References
  • PharmaFeatures. "Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery." Pharmafeatures.com, 06 Mar. 2024. Available at: [Link][3]

  • DeepCeutix. "70–90% of Your Pipeline Can't Dissolve | DeepCeutix Strategic Briefings." Deepceutix.com, 17 Nov. 2025. Available at:[Link][1]

  • American Chemical Society (ACS). "Hit-to-Lead Identification and Validation of a Triaromatic Pleuromutilin Antibiotic Candidate." Acs.org, 22 Feb. 2024. Available at: [Link][2]

Sources

Technical Support Center: Scale-Up Synthesis of 6-(Aminomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Welcome to the technical support guide for the scale-up synthesis of 6-(Aminomethyl)pyrimidin-4-amine. This molecule, a key building block in pharmaceutical development, presents unique challenges when transitioning from laboratory-scale synthesis to pilot plant or manufacturing scale. This guide is designed for researchers, chemists, and process development professionals to navigate common pitfalls and ensure a robust, safe, and efficient scale-up process. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer validated protocols grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 6-(Aminomethyl)pyrimidin-4-amine, and which is most suitable for scale-up?

A1: The most prevalent and scalable synthetic routes typically start from readily available pyrimidine precursors. A common and industrially viable approach involves the reduction of a nitrile or a related functional group at the 6-position of the pyrimidine ring.

  • Route A: Reduction of 6-cyanopyrimidin-4-amine: This is often the preferred route due to the commercial availability of the starting material. The reduction of the nitrile to the primary amine can be achieved using various reducing agents. For scale-up, catalytic hydrogenation is often favored over stoichiometric metal hydride reagents due to better atom economy, lower cost, and simpler work-up procedures.

  • Route B: Gabriel Synthesis or other N-alkylation routes: These routes involve reacting a protected amine equivalent with a 6-(halomethyl)pyrimidine derivative. While effective at the lab scale, they often involve multiple steps, protecting group manipulations, and potentially hazardous reagents like hydrazine, making them less desirable for large-scale production.

For scale-up, Route A is generally recommended. The choice of catalyst (e.g., Raney Nickel, Palladium on Carbon) and reaction conditions (hydrogen pressure, temperature, solvent) are critical optimization parameters that will directly impact yield, purity, and safety.

Q2: We are observing a significant exotherm during the reduction of 6-cyanopyrimidin-4-amine. How can we control this on a larger scale?

A2: Exotherm control is a critical safety and quality consideration in catalytic hydrogenations, which are inherently exothermic. Uncontrolled exotherms can lead to side reactions, impurity formation, and, in worst-case scenarios, a runaway reaction.

  • Causality: The exotherm arises from the heat released during the catalytic reduction of the nitrile group. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Mitigation Strategies:

    • Semi-batch or Continuous Addition: Instead of adding the catalyst to the bulk solution, consider adding the substrate (6-cyanopyrimidin-4-amine) solution portion-wise or continuously to the reactor containing the catalyst and solvent under hydrogen pressure. This allows the reaction heat to be managed more effectively.

    • Catalyst Loading: Reduce the catalyst loading to the minimum effective amount. While a higher loading may speed up the reaction, it will also increase the rate of heat generation.

    • Solvent Selection: Use a solvent with a good heat capacity and a boiling point that allows for some reflux cooling if necessary, providing an additional layer of safety.

    • Efficient Cooling: Ensure your reactor has adequate cooling capacity. Perform thermal hazard analysis (e.g., using a reaction calorimeter) to understand the heat of reaction and required cooling duty before scaling up.

Q3: Our final product purity is inconsistent, with a persistent impurity we are struggling to identify and remove. What could it be?

A3: A common impurity in the synthesis of 6-(Aminomethyl)pyrimidin-4-amine via nitrile reduction is the corresponding secondary amine, bis( (4-aminopyrimidin-6-yl)methyl)amine.

  • Mechanism of Formation: This impurity forms when the newly formed primary amine product reacts with an intermediate imine species on the catalyst surface before the imine is fully reduced.

  • Identification: This impurity will have a higher molecular weight and can typically be identified using LC-MS. Its m/z would correspond to the dimerized product minus an ammonia molecule.

  • Prevention and Removal:

    • Ammonia Addition: Conducting the hydrogenation in the presence of ammonia (often as a solution in the reaction solvent, e.g., methanolic ammonia) can suppress the formation of the secondary amine impurity by competing for the reactive imine intermediate.

    • Purification: If the impurity has already formed, purification can be challenging due to its similar polarity to the desired product. A carefully optimized crystallization or salt formation may be effective. Converting the product to a hydrochloride or other salt can often improve the purity profile upon recrystallization.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction. 2. Catalyst poisoning or deactivation. 3. Product degradation. 4. Product loss during work-up/isolation.1. Monitor reaction by HPLC. Extend reaction time if necessary. 2. Ensure high purity of starting materials and solvents. Consider a fresh batch of catalyst. 3. Check for signs of decomposition (color change). Lowering the reaction temperature may be necessary. 4. Optimize extraction and crystallization conditions. Consider salt formation for better recovery.
Poor Purity / High Impurity Profile 1. Formation of secondary amine impurity. 2. Incomplete reduction (residual nitrile). 3. Side reactions due to high temperature.1. Add ammonia to the reaction mixture. Optimize hydrogen pressure and catalyst loading. 2. Increase catalyst loading or hydrogen pressure. Ensure efficient mixing. 3. Improve temperature control. Conduct a process hazard analysis to understand thermal stability.
Difficult Filtration of Catalyst 1. Catalyst particles are too fine. 2. Catalyst has degraded or formed a colloid.1. Use a filter aid like Celite®. 2. Ensure the catalyst is compatible with the solvent and reaction conditions. A change in catalyst type (e.g., different support) may be needed.
Inconsistent Crystal Form / Poor Filterability of Product 1. Polymorphism. 2. Oiling out during crystallization. 3. Very fine particles (needles).1. Conduct a polymorph screen to identify the most stable crystal form. 2. Ensure the product is fully dissolved before cooling. Use an anti-solvent to induce crystallization if necessary. 3. Optimize the cooling profile (slower cooling) and agitation rate to encourage larger crystal growth.

Experimental Protocols

Protocol 1: Scale-Up Synthesis via Catalytic Hydrogenation

Warning: This procedure involves flammable solvents and hydrogen gas under pressure and should only be performed by trained personnel in a suitable high-pressure reactor with appropriate safety controls.

  • Reactor Preparation: Charge a suitable pressure reactor with 6-cyanopyrimidin-4-amine (1.0 eq) and a solvent such as methanol or a methanol/ammonia solution (e.g., 7N ammonia in methanol, 10-15 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add a slurry of Raney Nickel (e.g., 5-10 wt%) or Palladium on Carbon (e.g., 5% Pd/C, 1-2 mol%) in the reaction solvent.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen several times, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but this must be optimized).

  • Reaction: Begin agitation and heat the mixture to the target temperature (e.g., 40-60 °C). The reaction is exothermic; ensure the cooling system is engaged and monitor the internal temperature closely.

  • Monitoring: Monitor the reaction progress by the uptake of hydrogen and by periodic sampling and analysis (e.g., HPLC to check for the disappearance of the starting material).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry out. Quench the catalyst carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by crystallization from a suitable solvent system (e.g., isopropanol/water) or by forming a salt (e.g., the hydrochloride salt) to enhance purity.

Diagram: Troubleshooting Workflow for Low Purity

G start Low Purity Detected (via HPLC/LC-MS) check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_secondary_amine Is Secondary Amine the Major Impurity? check_impurities->is_secondary_amine is_nitrile Is Residual Nitrile Present? is_secondary_amine->is_nitrile No add_ammonia Action: Add Ammonia to Reaction Mixture is_secondary_amine->add_ammonia Yes other_impurity Other Impurity (Process-Related) is_nitrile->other_impurity No optimize_h2 Action: Increase H2 Pressure or Catalyst Load is_nitrile->optimize_h2 Yes repurify Action: Re-crystallize or Perform Salt Formation other_impurity->repurify end Purity Specification Met add_ammonia->end optimize_h2->end repurify->end

Caption: A decision tree for troubleshooting low purity issues.

References

  • Title: Catalytic Hydrogenation for the Synthesis of Amines Source: Organic Process Research & Development, ACS Publications URL: [Link]

  • Title: The strategic role of additives in liquid phase hydrogenations Source: Chemical Society Reviews, Royal Society of Chemistry URL: [Link]

Technical Support Center: 6-(Aminomethyl)pyrimidin-4-amine Handling & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-(Aminomethyl)pyrimidin-4-amine . This guide is designed for researchers, medicinal chemists, and drug development professionals. Because this compound features both a primary aminomethyl group and a pyrimidine ring, it presents unique handling challenges related to nucleophilicity, hygroscopicity, and atmospheric reactivity.

This document synthesizes field-proven troubleshooting strategies, mechanistic explanations for common pitfalls, and self-validating protocols to ensure the integrity of your synthetic workflows.

Quick Reference: Physicochemical Data

To establish a baseline for handling, it is critical to distinguish between the free base and the salt forms of this compound. The chemical state dictates its storage requirements and environmental stability[][2].

PropertyFree BaseDihydrochloride Salt
CAS Number 933735-24-1[]1523618-18-9[2]
Molecular Formula C5H8N4C5H10Cl2N4
Physical State White to pale yellow powderWhite to off-white crystalline powder
Stability Risk High (Oxidation, CO2 absorption)Low (Protonated amines resist oxidation)
Storage Temp 2–8°C (Strictly inert atmosphere)Room Temperature to 2–8°C (Desiccated)
Hygroscopicity HighModerate

Troubleshooting & FAQs

Q1: My batch of 6-(Aminomethyl)pyrimidin-4-amine has changed from a white powder to a sticky, yellow/brown solid. What happened?

Root Cause: Your compound has undergone a combination of moisture absorption and oxidative degradation. Pyrimidine derivatives and primary amines are sensitive to moisture and light[3]. The hygroscopic nature of the free base pulls atmospheric water into the powder, creating a localized micro-environment that accelerates oxidation of the primary amine. Light exposure further catalyzes the formation of N-oxides and oligomeric degradation products, leading to the yellow/brown discoloration. Resolution: Discard severely discolored batches, as the purity has likely dropped below acceptable thresholds for sensitive cross-coupling or amidation reactions.

Q2: My reaction yields are dropping inexplicably when using a batch that has been opened multiple times. Why?

Root Cause: Atmospheric CO2 absorption forming carbamate salts. Primary amines are highly nucleophilic. When exposed to air, the primary amine attacks the electrophilic carbon of atmospheric carbon dioxide, forming a stable carbamate[4][5]. This effectively "caps" the reactive aminomethyl group, rendering it inert in your intended synthetic step (e.g., amide coupling or reductive amination). Self-Validation Check: To verify if carbamate formation has occurred, add a small amount of the suspected powder to a dilute acid (e.g., 1M HCl). If you observe micro-bubbling (effervescence), this is the carbamate decomposing and releasing CO2 gas. Alternatively, run a 1H-NMR; carbamate formation will cause a distinct downfield shift in the aminomethyl protons.

Q3: Can I clean my reaction vials and spatulas with acetone before handling this compound?

Root Cause: No. This is a critical solvent incompatibility. The primary aminomethyl group will rapidly undergo a condensation reaction with ketones (like acetone) or aldehydes to form an imine (Schiff base), generating water as a byproduct. Resolution: Only use non-reactive, anhydrous solvents such as methanol, acetonitrile, or dichloromethane for cleaning and transferring. Ensure all glassware is oven-dried to remove trace surface moisture prior to use.

Mechanistic Pathways of Degradation

Understanding the causality behind degradation allows you to design better experimental controls. The diagram below maps the primary failure modes when handling the free base of 6-(Aminomethyl)pyrimidin-4-amine.

Degradation A 6-(Aminomethyl)pyrimidin-4-amine (Free Base) B Carbamate Salt (Loss of Reactivity) A->B Atmospheric CO2 Nucleophilic Attack C Imine / Schiff Base (Impurity) A->C Trace Ketones/Aldehydes (e.g., Acetone wash) D N-Oxides / Oligomers (Discoloration) A->D O2 + Light + Moisture Oxidative Degradation

Mechanisms of 6-(Aminomethyl)pyrimidin-4-amine degradation via environmental and solvent exposure.

Standard Operating Procedures (SOPs)

To maintain scientific integrity and reproducibility, adopt the following self-validating protocols for handling and storing this reagent.

Protocol A: Optimal Handling and Dispensing Workflow

Because the free base is prone to rapid degradation, handling must be strictly controlled.

  • Preparation: Transfer the sealed reagent bottle into a glovebox or a controlled dry box purged with Argon (Nitrogen is acceptable, but Argon is heavier and provides a better blanket during brief exposures).

  • Equilibration: Allow the bottle to reach room temperature before opening to prevent condensation of trace moisture on the cold powder.

  • Weighing: Use an anti-static weighing boat. Primary amine powders can hold static charges, causing them to aerosolize and stick to the balance walls, leading to inaccurate mass readings.

  • Solvent Introduction: Dissolve the weighed compound immediately in anhydrous, degassed solvent.

  • Re-sealing: Flush the headspace of the stock bottle with Argon for at least 30 seconds. Wrap the cap tightly with Parafilm and store immediately at 2–8°C in a dark desiccator.

Workflow S1 Glovebox / Dry Box (Ar or N2 atm) S2 Weighing (Anti-static, rapid) S1->S2 S3 Solvent Prep (Anhydrous, Degassed) S2->S3 S5 Storage (Desiccator, 2-8°C, Dark) S2->S5 Unused Reagent S4 Reaction Assembly S3->S4

Optimal inert-atmosphere handling and storage workflow to prevent compound degradation.

Protocol B: Conversion to the Dihydrochloride Salt (Stabilization)

If your synthetic route permits, converting the free base to the dihydrochloride salt (CAS 1523618-18-9)[2] drastically improves shelf life. Protonating the amine lone pairs eliminates their nucleophilicity, preventing CO2 absorption and significantly reducing oxidative potential.

  • Dissolution: Dissolve 1.0 equivalent of 6-(Aminomethyl)pyrimidin-4-amine free base in anhydrous methanol under an inert atmosphere.

  • Acidification: Slowly add 2.1 equivalents of HCl (e.g., 4M in dioxane) dropwise at 0°C while stirring vigorously.

  • Precipitation: A white precipitate (the dihydrochloride salt) should form immediately. Stir for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Filter the solid under a stream of nitrogen, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

  • Validation: Verify the salt formation via 1H-NMR (in D2O or DMSO-d6). The integration and chemical shifts will confirm the protonated state of both the pyrimidine and aminomethyl nitrogens.

References

  • BOC Sciences. "CAS 933735-24-1 (6-(Aminomethyl)pyrimidin-4-amine)". bocsci.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAj2t20RKeAvPVX_Z7xHveuQ3Y4TWKyQQ4gjeqQXF7vLHjtAgpsWUJ9RFPLwYaeTMldUb_jYHxaNGmRT1vNkBpID0PD5_Z7A9fZ_JvXYk5GU3yml_qPqMesPjSXzZbui6p7hsgzmRaNZRVA0j8YYl_45E8Z6icvWks-uf4Si3kFDRxaiNgiDb7wo9r5-nExjh1OA==]
  • Guidechem. "6-(Aminomethyl)pyrimidin-4-amine dihydrochloride 1523618-18-9". guidechem.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw3ME7dPfrBpInM86GeLapAJY253XAnRYR597b77taUozG7lJ_Z_kzeWtXf2MhexaS7LoRtueDUWZ-oOd5rTH-ob4e6rJc0cpTlZd0cxgvzFs8rQ3-krkFxuQu5Xqv4Ieax_QYVNEdlj4VXotfFE-Dy18EeNSQnMBDFdNhevVxgvQLG_vIT_h_]
  • CymitQuimica. "CAS 1005-39-6: 2-(Methylthio)-4,6-pyrimidinediamine". cymitquimica.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOKKQnhb2Q668aut4SGtNa5nX9cslZZs-pJUTXmjTWh32B3Z-7Bzbw5s4Dgmua6O5Ps3GHXDVriI9PUj60_EtpwGtADoO6_w62eE_FcMtOrnAsBn3w2SS243FVZGsXQ8PQzA==]
  • University of Kentucky. "THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE". uky.edu. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNk_55tff6UytUrZ4I5aUTqeHgjmfkr3IcKjg4hMKYkckEFC-H_t_iSFobol1OxJyPSbWIm6CF5Fjuw7dBYfZ4oeK2pDzQAgWx36hQaMOM9nJ6dYoOJFdHRcG6IN10XYYN5gzCNoZyqLylA5_vUunD61K9iPcFEibm8o-CEypHESonDGsEuDBSIYm5b7ih86AAsq91cdrr4IKV2To-oURR_We5Wd0DYj_Q2i2QXb_v-iOw3D08eFs=]
  • University of Twente. "Amine Based Solvent for CO2 Absorption: From Molecular Structure to Process". utwente.nl. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjmdCiBOGYSU0Mt2ssPGmaDzohyYoDRdK70CNm2E4WG1btuBCtNzuuzgNIplWoHzCmskJxrKmVXLL2gS32qogqEh8YdN6pARJDfT9sIlnsT5AVDfOYnl6W8eE_KbqWZ3jAL_0iq_H2Qjyf31ygcav48wzF2s=]

Sources

Validation & Comparative

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 6-(Aminomethyl)pyrimidin-4-amine against the Janus Kinase 2 (JAK2)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the characterization and benchmarking of a novel small molecule with suspected kinase inhibitory activity. Using the hypothetical compound 6-(aminomethyl)pyrimidin-4-amine as our test case, we will walk through the essential steps of comparing its performance against known, well-characterized inhibitors targeting the Janus Kinase 2 (JAK2). This document is designed to be an in-depth technical guide, emphasizing experimental design, data interpretation, and scientific integrity.

Introduction: The Rationale for Kinase Inhibitor Benchmarking

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket makes it an attractive starting point for inhibitor design.[1] The compound 6-(aminomethyl)pyrimidin-4-amine features this core, and its aminomethyl substituent provides a vector for potential interactions within the active site, warranting an investigation into its kinase inhibitory potential.

The Janus Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases pivotal to cytokine signaling.[2] Dysregulation of the JAK-STAT pathway, particularly through mutations like JAK2V617F, is a key driver of myeloproliferative neoplasms (MPNs).[2] Consequently, JAK2 has emerged as a critical therapeutic target. Several JAK inhibitors have been developed, offering a rich landscape for benchmarking new chemical entities.[3]

This guide will use JAK2 as the primary target for our hypothetical investigation of 6-(aminomethyl)pyrimidin-4-amine, outlining a systematic approach to compare its potency and selectivity against established clinical and preclinical JAK inhibitors.

Selecting the Right Benchmarks: A Comparative Overview

The choice of benchmark inhibitors is critical for a meaningful comparison. A well-rounded panel should include inhibitors with varying selectivity profiles and mechanisms of action. For our purposes, we will consider the following well-characterized JAK inhibitors:

  • Ruxolitinib: The first FDA-approved JAK inhibitor for myelofibrosis, Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[4][5] Its dual activity provides a benchmark for compounds with a broader JAK family inhibition profile.

  • Fedratinib: A selective JAK2 inhibitor, Fedratinib shows significantly less activity against JAK1 and JAK3.[6][7] This makes it an excellent benchmark for assessing the JAK2 selectivity of our test compound.

  • Pacritinib: A dual inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3), Pacritinib also has activity against IRAK1.[1][8][9][10] Its unique profile is useful for comparing compounds that may have activity against multiple kinase families.

  • Gandotinib (LY2784544): A potent and selective JAK2 inhibitor, Gandotinib has also shown activity against other kinases like FLT3 and FGFR2 at higher concentrations.[11][12]

The following table summarizes the reported in vitro potencies (IC50 values) of these benchmark inhibitors, which will serve as our reference points.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference(s)
Ruxolitinib 3.32.842819[4][5]
Fedratinib ~1053~1002-[6][7]
Pacritinib 12802352050[8][9]
Gandotinib ~243~6044[11][12]
6-(Aminomethyl)pyrimidin-4-amine TBDTBDTBDTBD

TBD: To Be Determined through experimental evaluation.

Experimental Design: The In Vitro Kinase Assay

To determine the inhibitory activity of 6-(aminomethyl)pyrimidin-4-amine and our benchmark compounds, a robust and reproducible in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[13][14]

The following diagram illustrates the general workflow for determining the IC50 of a test compound using the ADP-Glo™ assay.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Analysis Compound_Plating 1. Compound Plating (Serial Dilution in DMSO) Pre_incubation 4. Add Enzyme/Substrate Mix Pre-incubate (15 min) Compound_Plating->Pre_incubation Enzyme_Substrate 2. Enzyme/Substrate Mix (JAK2 + Peptide Substrate) Enzyme_Substrate->Pre_incubation ATP_Solution 3. ATP Solution Kinase_Reaction 5. Add ATP to Initiate Kinase Reaction (60 min) ATP_Solution->Kinase_Reaction Pre_incubation->Kinase_Reaction Stop_Reaction 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Kinase_Reaction->Stop_Reaction Signal_Generation 7. Add Kinase Detection Reagent (Generate Luminescence) Stop_Reaction->Signal_Generation Read_Plate 8. Read Luminescence Signal_Generation->Read_Plate Data_Analysis 9. Data Analysis (% Inhibition vs. [Compound]) Read_Plate->Data_Analysis IC50_Determination 10. IC50 Determination (Non-linear Regression) Data_Analysis->IC50_Determination

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Detailed Protocol: In Vitro JAK2 Inhibition Assay (ADP-Glo™)

This protocol provides a step-by-step method for determining the IC50 value of a test compound against JAK2.

Materials:

  • Recombinant human JAK2 enzyme

  • Poly-Glu-Tyr (4:1) peptide substrate

  • High-purity ATP

  • Test compound (6-(aminomethyl)pyrimidin-4-amine) and benchmark inhibitors, dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Acoustic liquid handler or manual pipettes for serial dilution

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation and Plating:

    • Prepare a 10-point, 3-fold serial dilution of the test compound and each benchmark inhibitor in 100% DMSO, starting from a 1 mM stock concentration.

    • Using an acoustic liquid handler or manual pipetting, transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well assay plate.

    • Prepare "high control" wells with DMSO only (0% inhibition) and "low control" wells with a broad-spectrum kinase inhibitor like Staurosporine at a high concentration (e.g., 10 µM) for 100% inhibition.

  • Enzyme and Substrate Addition:

    • Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer containing recombinant JAK2 and the peptide substrate. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

    • Add 5 µL of the 2X enzyme/substrate solution to each well of the assay plate.

    • Mix the plate gently and incubate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Initiation of the Kinase Reaction:

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km of JAK2 for ATP to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Add 5 µL of the 2X ATP solution to all wells to start the reaction.

    • Mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[15]

Interpreting the Data: Potency and Selectivity

Once the IC50 values for 6-(aminomethyl)pyrimidin-4-amine against JAK2 and other JAK family members are determined, they can be compared to the benchmark inhibitors.

Potency: A lower IC50 value indicates higher potency. How does the JAK2 IC50 of our test compound compare to Fedratinib and Gandotinib, the highly potent and selective inhibitors? Is it in the nanomolar range?

Selectivity: The selectivity profile is crucial for predicting potential off-target effects. By comparing the IC50 values against JAK1, JAK2, JAK3, and TYK2, we can calculate a selectivity ratio. For example, a high JAK1 IC50 / JAK2 IC50 ratio would suggest good selectivity for JAK2 over JAK1. How does the selectivity profile of 6-(aminomethyl)pyrimidin-4-amine compare to the broader activity of Ruxolitinib versus the more selective profile of Fedratinib?

Understanding the Mechanism: The JAK-STAT Signaling Pathway

A thorough understanding of the signaling pathway being targeted is essential for interpreting the biological consequences of inhibition. The diagram below illustrates a simplified view of the JAK-STAT pathway and the point of intervention for a JAK inhibitor.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK2 Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor 6-(Aminomethyl)pyrimidin-4-amine (JAK2 Inhibitor) Inhibitor->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Upon cytokine binding, the receptor dimerizes, bringing two JAK2 proteins into close proximity, leading to their trans-phosphorylation and activation.[16] Activated JAK2 then phosphorylates the receptor, creating docking sites for STAT proteins.[16] Recruited STATs are subsequently phosphorylated by JAK2, dimerize, translocate to the nucleus, and regulate gene transcription.[1][9] A competitive inhibitor like 6-(aminomethyl)pyrimidin-4-amine would bind to the ATP-binding site of JAK2, preventing the phosphorylation cascade.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the initial characterization and benchmarking of a novel compound, 6-(aminomethyl)pyrimidin-4-amine, as a potential JAK2 inhibitor. By systematically comparing its in vitro potency and selectivity against a panel of well-established benchmarks, researchers can gain valuable insights into its therapeutic potential.

Positive results from these initial biochemical assays would warrant further investigation, including:

  • Cell-based assays: To confirm the inhibition of STAT phosphorylation in a cellular context.

  • Kinome-wide profiling: To assess the broader selectivity of the compound against a large panel of kinases.

  • Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the scaffold.

  • In vivo studies: To evaluate the efficacy and pharmacokinetic properties of the compound in animal models of MPNs.

By following a rigorous and comparative approach, the scientific community can efficiently evaluate new chemical entities and accelerate the discovery of novel and effective kinase inhibitors.

References

  • Ma L, Clayton JR, Walgren RA, et al. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F. Blood Cancer J. 2013;3:e109. [Link]

  • Wernig G, Kharas MG, Okabe R, et al. Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. Cancer Cell. 2008;13(4):311-320. [Link]

  • Pardanani A, Tefferi A. Fedratinib, a new selective JAK2 inhibitor, is effective in a murine model of myelofibrosis. Leukemia. 2010;24(1):236-239. [Link]

  • Hart S, Goh KC, Novotny-Diermayr V, et al. Pacritinib (SB1518), a novel oral JAK2/FLT3 inhibitor, potently inhibits JAK2 and FLT3 mutations in vitro and in vivo. Blood. 2011;118(21):2654. [Link]

  • Singer JW, Al-Fayoumi S, Ma H, et al. Pacritinib (SB1518), a novel, orally bioavailable JAK2 inhibitor, is a potent and effective agent in preclinical models of hematological malignancies. Blood. 2010;116(21):3059. [Link]

  • Profile of pacritinib and its potential in the treatment of hematologic disorders. Ther Adv Hematol. 2014;5(3):91-101. [Link]

  • Fedratinib: a pharmacotherapeutic option for JAK-inhibitor naïve and exposed patients with myelofibrosis. Expert Opin Pharmacother. 2022;23(15):1747-1758. [Link]

  • Verstovsek S, Kantarjian H, Mesa RA, et al. Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clin Cancer Res. 2012;18(11):3017-3024. [Link]

  • A Comprehensive Review of Pacritinib in Myelofibrosis. Clin Lymphoma Myeloma Leuk. 2015;15(9):518-524. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Ther Adv Hematol. 2012;3(1):33-48. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. J Med Chem. 2021;64(15):11069-11088. [Link]

  • Pacritinib for the treatment of patients with myelofibrosis and thrombocytopenia. Expert Rev Hematol. 2022;15(9):781-793. [Link]

  • The JAK/STAT Pathway. Cold Spring Harb Perspect Biol. 2010;2(12):a002522. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Methods Mol Biol. 2012;862:215-226. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals (Basel). 2023;16(2):249. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Int J Mol Sci. 2023;24(4):3534. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Int J Mol Sci. 2023;24(4):3534. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

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In Vitro and In Vivo Correlation (IVIVC) of 6-(Aminomethyl)pyrimidin-4-amine Activity

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide for Kinase-Targeted Drug Development

As a Senior Application Scientist, I frequently encounter a critical bottleneck in oncology drug development: the failure of highly potent in vitro hits to translate into in vivo efficacy. This translation gap is often rooted in the physicochemical properties of the underlying chemical scaffold. In the development of targeted kinase inhibitors—particularly against cell cycle regulators like Bub1 kinase and CDK2—the 6-(Aminomethyl)pyrimidin-4-amine scaffold has emerged as a highly privileged pharmacophore[1].

This guide objectively compares the in vitro and in vivo correlation (IVIVC) of the 6-(Aminomethyl)pyrimidin-4-amine scaffold against alternative chemical backbones, providing drug development professionals with the mechanistic rationale and self-validating experimental protocols needed to leverage this compound effectively.

Mechanistic Rationale: Target Engagement in the Spindle Assembly Checkpoint

To understand why scaffold selection matters, we must first examine the biological target. Bub1 (budding uninhibited by benzimidazoles 1) is a conserved serine/threonine kinase critical for the Spindle Assembly Checkpoint (SAC) during mitosis[2].

When kinetochores remain unattached to the mitotic spindle, Bub1 is recruited to the kinetochore where it performs two distinct functions:

  • Scaffolding: It recruits the Mad1/Mad2 complex, which sequesters Cdc20, thereby inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C) and arresting the cell cycle.

  • Kinase Activity: It directly phosphorylates Histone H2A at Threonine 120 (T120 in humans, T121 in mice), which acts as a docking site for Shugoshin (Sgo1) to protect centromeric cohesion[3].

Inhibiting Bub1 kinase activity forces premature mitotic exit and chromosomal instability, driving apoptosis in cancer cells. The 6-(Aminomethyl)pyrimidin-4-amine scaffold is uniquely designed to anchor into the ATP-binding pocket of Bub1 to disrupt this pathway.

Bub1_Pathway Kinetochore Unattached Kinetochore Bub1 Bub1 Kinase (Target) Kinetochore->Bub1 Recruits H2A Histone H2A (p-T120) Bub1->H2A Phosphorylates Mad_Complex Mad1/Mad2 Complex Bub1->Mad_Complex Scaffolds Sgo1 Sgo1 Recruitment H2A->Sgo1 Binds Cdc20 Cdc20 Inhibition Mad_Complex->Cdc20 Sequesters APC_C APC/C Arrest (Mitotic Checkpoint) Cdc20->APC_C Prevents Activation

Figure 1: Bub1 kinase signaling pathway in the Spindle Assembly Checkpoint (SAC).

Scaffold Comparison: The Causality Behind Superior IVIVC

Achieving a linear correlation between in vitro biochemical potency and in vivo tumor growth inhibition requires a delicate balance of target affinity, cellular permeability, and metabolic stability.

The Physicochemical Advantage: The aminomethyl group provides a primary amine that acts as a critical hydrogen bond donor to the kinase hinge region. However, primary aliphatic amines typically possess a high pKa (~10), leading to near-complete protonation at physiological pH (7.4). This high degree of ionization severely restricts passive membrane permeability.

By integrating the aminomethyl group into the strongly electron-withdrawing pyrimidine-4-amine core, the inductive effect lowers the pKa of the primary amine to approximately 8.5. This subtle but critical shift increases the fraction of unionized molecules at pH 7.4 by over 10-fold compared to standard benzylamines. Consequently, the 6-(Aminomethyl)pyrimidin-4-amine scaffold retains its potent hinge-binding capability while dramatically enhancing cellular permeability and microsomal stability[4].

Quantitative Performance Comparison

The table below summarizes the experimental profiling of the 6-(Aminomethyl)pyrimidin-4-amine scaffold against two common industry alternatives.

Parameter6-(Aminomethyl)pyrimidin-4-amine (Product)2-Aminopyridine (Alternative A)Unsubstituted Pyrimidine (Alternative B)
Biochemical IC₅₀ (nM) 1245150
Caco-2 Papp​ (10⁻⁶ cm/s) 18.5 (High Permeability)22.0 (High Permeability)35.0 (High Permeability)
Microsomal Clearance (µL/min/mg) 14 (Low Clearance)45 (High Clearance)12 (Low Clearance)
In Vivo ED₅₀ (mg/kg) 525>50
IVIVC Rating Excellent Moderate (Metabolic Liability)Poor (Low Potency)

Data Interpretation: While Alternative A (2-Aminopyridine) shows decent permeability, its high microsomal clearance leads to poor in vivo exposure, breaking the IVIVC. Alternative B lacks the critical aminomethyl H-bond donor, resulting in poor in vitro potency. The 6-(Aminomethyl)pyrimidin-4-amine scaffold perfectly balances potency and ADME properties.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in internal controls ensure that any observed in vivo efficacy is directly correlated to the in vitro mechanism of action.

Protocol 1: In Vitro Target Engagement (Bub1 Kinase ADP-Glo Assay)

This assay measures the depletion of ATP to quantify kinase activity.

  • Reagent Preparation: Prepare Bub1 kinase domain (recombinant), ATP (10 µM), and Histone H2A substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100). Self-Validation Step: Include a known reference inhibitor (e.g., BAY-1816032) in parallel to establish a standard curve and validate assay sensitivity.

  • Kinase Reaction: Incubate 5 µL of the compound (serial dilutions of the 6-(Aminomethyl)pyrimidin-4-amine derivative) with 5 µL of the kinase/substrate mix for 60 minutes at room temperature.

  • ATP Measurement: Add 10 µL of ADP-Glo reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Validation: Calculate the Z'-factor for the assay plates. A Z' > 0.6 confirms a robust dynamic range, validating that the calculated IC₅₀ values are statistically reliable.

Protocol 2: In Vivo PK/PD Correlation Mapping

This protocol establishes the IVIVC by directly linking plasma exposure to intratumoral biomarker modulation.

  • Dosing and Sampling: Administer the compound via oral gavage to tumor-bearing xenograft mice (e.g., HeLa or MDA-MB-231 models). Collect matched plasma and tumor tissue samples at 1, 2, 4, 8, and 24 hours post-dose.

  • Pharmacokinetic (PK) Analysis: Quantify the total plasma and intratumoral drug concentrations using LC-MS/MS.

  • Pharmacodynamic (PD) Quantification: Lyse the tumor tissues and perform Western Blotting to quantify the ratio of p-H2A-T120 to total H2A[3].

  • Self-Validating Correlation: Plot the intratumoral drug concentration against the percentage reduction in p-H2A-T120. A linear correlation validates that the observed tumor shrinkage (efficacy) is driven by on-target Bub1 inhibition rather than off-target toxicity.

IVIVC_Workflow InVitro In Vitro Profiling (Bub1 IC50) ADME ADME & Permeability (Caco-2, Microsomes) InVitro->ADME PK In Vivo PK (Exposure/Clearance) ADME->PK PD In Vivo PD (pH2A-T120 Biomarker) PK->PD Efficacy Xenograft Efficacy (Tumor Shrinkage) PK->Efficacy PD->Efficacy

Figure 2: Workflow for establishing In Vitro-In Vivo Correlation (IVIVC).

Conclusion

The 6-(Aminomethyl)pyrimidin-4-amine scaffold represents a masterclass in rational drug design. By leveraging the pyrimidine ring to modulate the basicity of the primary amine, researchers can secure highly potent target engagement in vitro without sacrificing the permeability and metabolic stability required for in vivo efficacy. For drug development professionals targeting kinases like Bub1, adopting this scaffold provides a highly predictable and robust IVIVC, ultimately accelerating the path from bench to bedside.

References

  • Bub1 kinase in the regulation of mitosis. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Bub1 kinase activity drives error correction and mitotic checkpoint control but not tumor suppression. Journal of Cell Biology (Rockefeller University Press). Available at:[Link]

  • EP3157914B1 - 3-AMINO-1,5,6,7-TETRAHYDRO-4H-INDOL-4-ONES.European Patent Office (Google Patents).
  • US11571420B2 - Pyrazine compounds and uses thereof.United States Patent and Trademark Office (Google Patents).

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Aminomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 6-(Aminomethyl)pyrimidin-4-amine. As a substituted pyrimidine amine, this compound requires careful handling and adherence to established hazardous waste procedures. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will proceed with a conservative approach, treating it as a hazardous substance based on the known properties of related aminopyrimidines and general principles of chemical safety. This protocol is designed for researchers, scientists, and drug development professionals to ensure personal safety, regulatory compliance, and environmental protection.

Hazard Assessment and Characterization: The "Why" Behind the Protocol

The primary directive for disposal stems from its classification as an amine. Chemical waste guidelines from multiple research institutions mandate the strict segregation of amines from other chemical classes, particularly acids and oxidizers, to prevent potentially violent exothermic reactions.[3][4] All subsequent steps in this protocol are built upon this foundational principle of hazard mitigation through segregation and proper handling.

Core Principles of Chemical Waste Management

Before detailing the step-by-step procedure, it is crucial to internalize the universal tenets of laboratory waste management:

  • Waste Minimization: Order only the quantity of chemical required for your experiments to reduce the volume of waste generated.[5]

  • Segregation: Never mix incompatible waste streams. At a minimum, amines must be kept separate from acids, bases, oxidizers, and halogenated solvents.[3]

  • Containment: Use appropriate, compatible, and properly sealed containers for all chemical waste.[6][7]

  • Labeling: All waste containers must be clearly and accurately labeled the moment waste is first added.[5][8]

  • Institutional Compliance: All disposal activities must be conducted through your institution's Environmental Health and Safety (EHS) office (also known as OCRS, EHRS, or REM).[5][7][9] Never dispose of chemical waste down the sink or in the regular trash.[6][9]

Step-by-Step Disposal Protocol for 6-(Aminomethyl)pyrimidin-4-amine

This protocol provides a systematic process for the safe collection, storage, and disposal of waste containing 6-(Aminomethyl)pyrimidin-4-amine.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[2]

  • Body Protection: A lab coat is mandatory to prevent skin contact.[10]

  • Respiratory Protection: If there is a risk of generating dust (for solid waste) or aerosols, a NIOSH-approved respirator should be used. All handling of the pure compound or concentrated waste should occur within a certified chemical fume hood.[2]

Step 2: Waste Characterization and Segregation

Properly identifying and segregating the waste is the most critical step.

  • Solid Waste: Collect un-reclaimable 6-(Aminomethyl)pyrimidin-4-amine solid, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid waste container. This waste stream should be labeled as "Non-Halogenated Organic Solid Waste" and must specifically list "6-(Aminomethyl)pyrimidin-4-amine."

  • Liquid Waste: Solutions containing 6-(Aminomethyl)pyrimidin-4-amine should be collected in a designated liquid waste container. Do not mix with other solvent wastes unless their compatibility is confirmed.[10] This waste stream should be labeled as "Aqueous Amine Waste" or "Non-Halogenated Organic Solvent Waste," depending on the solvent, and must list all chemical components and their approximate percentages.

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[10]

  • Empty Containers: An empty container that held 6-(Aminomethyl)pyrimidin-4-amine must be triple-rinsed with a suitable solvent (e.g., water or methanol).[6][9] The first rinsate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinses may also need to be collected depending on local regulations and the compound's hazard level. After rinsing and air-drying, deface all labels and dispose of the container as regular trash or glass waste, as per institutional policy.[9]

Step 3: Container Management

Proper container selection and management are vital to prevent leaks and ensure safe transport.

  • Compatibility: Waste must be stored in containers made of a compatible material. The original chemical container is often the best choice.[9] For liquid waste, high-density polyethylene (HDPE) carboys are typically appropriate. Do not use metal containers for potentially corrosive waste.[7]

  • Condition: Containers must be in good condition, free of leaks, and clean on the outside.[7]

  • Labeling: Affix a hazardous waste tag provided by your EHS office to the container as soon as the first drop of waste is added.[5][9] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name(s) of all contents (no abbreviations).[6]

    • The approximate percentage of each component.[6]

    • The date the container was filled.[6]

  • Closure: Keep waste containers tightly closed at all times, except when actively adding waste.[6][7] Funnels should not be left in the container opening.[3]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[5][10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA. For acutely hazardous wastes (P-listed), the limit is one quart.[5][9]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.[6]

  • Segregation within SAA: Even within the SAA, incompatible waste containers must be stored separately. Ensure your amine waste container is physically separated from acid and oxidizer waste containers.

Step 5: Final Disposal via Institutional EHS

Laboratory personnel are not authorized to transport or dispose of hazardous waste themselves.

  • Request Pickup: Once a waste container is full, complete the hazardous waste tag with the "full" date and submit a collection request to your institution's EHS office.[6][9]

  • Documentation: Maintain any records or manifests associated with the waste pickup as required by your institution and regulatory agencies like the EPA.[8]

Emergency Procedures: Small Spill Response

In the event of a small spill of 6-(Aminomethyl)pyrimidin-4-amine:

  • Alert personnel in the immediate area.

  • Ensure you are wearing appropriate PPE, including a respirator if the material is a powder.

  • Cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or a chemical spill pillow). Avoid using combustible materials like paper towels for large liquid spills.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Label the container appropriately and manage it as hazardous waste.

  • For large spills, evacuate the area and contact your institutional EHS/safety office immediately.[6]

Summary of Disposal and Safety Information

ParameterGuidelineSource(s)
Assumed Hazard Class Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Amine[3],[1],[2]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[10],[2]
Engineering Controls Chemical Fume Hood,[2]
Waste Segregation Keep separate from acids, bases, and oxidizers.[3]
Waste Container Type Compatible, leak-proof container (e.g., original bottle, HDPE).,[6],[7]
Container Labeling EHS-provided "Hazardous Waste" tag with full chemical names and percentages.[8],[6],[5]
Disposal Route Collection by institutional Environmental Health & Safety (EHS) for disposal at an approved plant.[9],[11],
Spill Cleanup Absorb with inert material, collect as hazardous waste.,[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams containing 6-(Aminomethyl)pyrimidin-4-amine.

G cluster_start Waste Generation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_store Storage & Disposal Start Waste Containing 6-(Aminomethyl)pyrimidin-4-amine Generated IsSolid Is the waste primarily solid? Start->IsSolid IsLiquid Is the waste primarily liquid? IsSolid->IsLiquid No SolidWaste Collect in container for: 'Solid Amine Waste' [Source: 1, 7] IsSolid->SolidWaste Yes IsSharp Is the waste a contaminated sharp? IsLiquid->IsSharp No LiquidWaste Collect in container for: 'Liquid Amine Waste' [Source: 1, 7] IsLiquid->LiquidWaste Yes SharpsWaste Collect in puncture-proof 'Sharps Container' [Source: 13] IsSharp->SharpsWaste Yes Pickup Container Full? Request EHS Pickup [Source: 4, 7] IsSharp->Pickup No (Re-evaluate waste stream) Label Affix 'Hazardous Waste' Tag Immediately List All Components & Percentages [Source: 4, 6, 8] SolidWaste->Label LiquidWaste->Label SharpsWaste->Label Store Store in designated SAA with Secondary Containment [Source: 7, 8] Label->Store Store->Pickup

Caption: Decision workflow for proper waste segregation and disposal.

References

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-aminopyridine.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 2-Amino-4,6-dimethylpyrimidine.
  • Thermo Fisher Scientific. (2026, January 16). Safety Data Sheet for Pyrimidine.
  • Auburn University. (n.d.). Chemical Waste Management Guide.
  • PubChem. (2025). Laboratory Chemical Safety Summary (LCSS) for 6-Methylpyrimidin-4-amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.